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  • Product: 6-Bromopyrazolo[1,5-a]pyridin-2-ol
  • CAS: 1367794-29-3

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 6-Bromopyrazolo[1,5-a]pyridin-2-ol: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 6-Bromopyrazolo[1,5-a]pyridin-2-ol. In the absence of extensive published data for this specific molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Molecular Characterization Group

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 6-Bromopyrazolo[1,5-a]pyridin-2-ol. In the absence of extensive published data for this specific molecule, this document serves as a predictive guide for researchers, synthesizing information from established principles of spectroscopy and data from structurally related pyrazolo[1,5-a]pyridine derivatives. The guide details the theoretical basis and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. It is intended to be a valuable resource for scientists engaged in the synthesis, purification, and characterization of novel heterocyclic compounds for applications in medicinal chemistry and drug development.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] The fusion of a pyrazole and a pyridine ring creates a rigid, planar system that can be strategically functionalized to interact with various biological targets.[1] The introduction of a bromine atom and a hydroxyl group, as in 6-Bromopyrazolo[1,5-a]pyridin-2-ol, is anticipated to modulate the electronic properties and potential biological activity of the core structure. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical step in the development of any new compound based on this scaffold.

This guide will provide a detailed projection of the expected spectroscopic data for 6-Bromopyrazolo[1,5-a]pyridin-2-ol, grounded in the analysis of analogous compounds and fundamental spectroscopic principles.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 6-Bromopyrazolo[1,5-a]pyridin-2-ol, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrazolo[1,5-a]pyridine core. The chemical shifts (δ) are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing and anisotropic effects of the bromine atom.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz) Rationale
H-3~6.0 - 6.5d~2.0 - 3.0Shielded by the adjacent hydroxyl group and coupled to H-4.
H-4~7.0 - 7.5dd~7.0 - 8.0, ~2.0 - 3.0Coupled to both H-3 and H-5.
H-5~7.2 - 7.7d~7.0 - 8.0Coupled to H-4.
H-7~7.8 - 8.3s-Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and bromine.
OHVariablebr s-Broad singlet, chemical shift is concentration and solvent dependent.

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds as it can solubilize the compound and allow for the observation of the hydroxyl proton. In contrast, using D₂O would lead to the exchange of the hydroxyl proton, causing its signal to disappear, which can be a useful diagnostic experiment.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Expected Chemical Shift (ppm) Rationale
C-2~155 - 165Carbon bearing the hydroxyl group, significantly deshielded.
C-3~95 - 105Shielded carbon adjacent to the electron-donating hydroxyl group.
C-3a~140 - 150Bridgehead carbon.
C-4~120 - 130Aromatic carbon.
C-5~115 - 125Aromatic carbon.
C-6~100 - 110Carbon bearing the bromine atom, shielded by the halogen.
C-7~135 - 145Aromatic carbon deshielded by the adjacent nitrogen.
C-8a~145 - 155Bridgehead carbon.

Trustworthiness of Protocols: To ensure the correct assignment of signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. A COSY spectrum will confirm the coupling between adjacent protons (e.g., H-3, H-4, and H-5), while an HSQC spectrum will correlate each proton signal to its directly attached carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Bromopyrazolo[1,5-a]pyridin-2-ol is expected to show characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Strong, broad
N-H stretch (tautomer)3100 - 3400Medium, broad (if present)
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (keto tautomer)1650 - 1700Strong (if present)
C=C and C=N stretch (aromatic)1450 - 1600Medium to strong
C-Br stretch500 - 600Medium

Expertise & Experience: The presence of a broad O-H stretching band is a key indicator of the hydroxyl group. It's important to consider the possibility of tautomerism in this molecule. The pyrazolo[1,5-a]pyridin-2-ol may exist in equilibrium with its keto tautomer, 6-bromo-1H-pyrazolo[1,5-a]pyridin-2(3H)-one. The presence of a strong absorption band in the C=O stretching region (around 1670 cm⁻¹) would provide evidence for the existence of the keto tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

2.3.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the molecule.

  • Expected [M+H]⁺ for C₇H₅BrN₂O: 210.9662 and 212.9641 (due to the isotopic pattern of bromine, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

Self-Validating System: The observation of the characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) is a definitive confirmation of the presence of bromine in the molecule.

2.3.2. Fragmentation Pattern (Electron Ionization - EI)

The fragmentation pattern can provide valuable structural information. Key expected fragments include:

  • Loss of CO ([M-28]⁺) from the keto tautomer.

  • Loss of a bromine radical ([M-79/81]⁺).

  • Fission of the pyrazole ring.

Experimental Protocols

NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample 1. Weigh ~5-10 mg of 6-Bromopyrazolo[1,5-a]pyridin-2-ol Solvent 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Tube 3. Transfer to a 5 mm NMR tube Solvent->Tube Insert 4. Insert sample into the NMR spectrometer Tube->Insert Lock 5. Lock on the deuterium signal of the solvent Insert->Lock Shim 6. Shim the magnetic field for homogeneity Lock->Shim Tune 7. Tune and match the probe Shim->Tune Proton 8. Acquire 1D ¹H NMR spectrum Tune->Proton Carbon 9. Acquire 1D ¹³C NMR spectrum Proton->Carbon TwoD 10. Acquire 2D NMR spectra (COSY, HSQC) Carbon->TwoD Process 11. Process spectra (FT, phasing, baseline correction) TwoD->Process Integrate 12. Integrate ¹H signals and pick peaks Process->Integrate Analyze 13. Analyze and assign signals Integrate->Analyze

Caption: Workflow for NMR data acquisition and analysis.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

A standard procedure for obtaining an IR spectrum of a solid sample.

IR_Workflow cluster_preparation Preparation cluster_measurement Sample Measurement cluster_analysis Analysis Clean 1. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) Background 2. Collect a background spectrum Clean->Background Place 3. Place a small amount of solid sample on the ATR crystal Background->Place Apply 4. Apply pressure to ensure good contact Place->Apply Collect 5. Collect the sample spectrum Apply->Collect Process 6. Process the spectrum (baseline correction) Collect->Process Identify 7. Identify characteristic absorption bands Process->Identify

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry Data Acquisition (LC-MS with ESI)

A typical workflow for obtaining mass spectral data for a purified compound.

MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_setup LC-MS Setup cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve 1. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) Filter 2. Filter the solution through a 0.22 µm syringe filter Dissolve->Filter Method 3. Develop a suitable LC method (column, mobile phase, gradient) Filter->Method Tune 4. Tune and calibrate the mass spectrometer Method->Tune Inject 5. Inject the sample into the LC-MS system Tune->Inject Acquire 6. Acquire data in both positive and negative ion modes Inject->Acquire Extract 7. Extract the mass spectrum for the chromatographic peak of interest Acquire->Extract Determine 8. Determine the accurate mass and compare with the theoretical value Extract->Determine Analyze_Frag 9. Analyze the fragmentation pattern (if MS/MS data is acquired) Determine->Analyze_Frag

Caption: Workflow for LC-MS data acquisition and analysis.

Conclusion

This technical guide provides a robust predictive framework for the spectroscopic characterization of 6-Bromopyrazolo[1,5-a]pyridin-2-ol. By leveraging data from analogous structures and established spectroscopic principles, researchers can confidently approach the synthesis and analysis of this and other novel pyrazolo[1,5-a]pyridine derivatives. The detailed protocols and expected data presented herein are designed to facilitate the unambiguous structural elucidation of this important class of heterocyclic compounds.

References

  • Semantic Scholar. (2016, January 26). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Retrieved from [Link]

  • PubChem. 6-bromopyrazolo[1,5-a]pyridin-2-ol. Retrieved from [Link]

  • Encyclopedia.pub. (2021, July 14). Functional Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Bromopyrazolo[1,5-a]pyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the determination and understanding of the core physical properties of 6-Bromopyrazolo[...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the core physical properties of 6-Bromopyrazolo[1,5-a]pyridin-2-ol. As a novel heterocyclic compound with potential applications in medicinal chemistry and materials science, a thorough characterization of its physicochemical profile is paramount for its effective utilization in research and development. This document outlines not only the known and predicted properties of the closely related 6-Bromopyrazolo[1,5-a]pyridine but also presents detailed, field-proven methodologies for the experimental determination of these properties for 6-Bromopyrazolo[1,5-a]pyridin-2-ol. The emphasis is placed on the rationale behind experimental choices, ensuring a self-validating system for data generation. This guide is intended to be a practical resource for scientists, enabling them to generate reliable and reproducible data for this compound.

Introduction and Molecular Overview

The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including kinase inhibition. The introduction of a bromine atom at the 6-position and a hydroxyl group at the 2-position of this scaffold, as in 6-Bromopyrazolo[1,5-a]pyridin-2-ol, is anticipated to modulate its electronic properties, solubility, and potential for intermolecular interactions, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

It is important to note that while extensive experimental data for the parent compound, 6-Bromopyrazolo[1,5-a]pyridine, is available, specific experimental values for the physical properties of 6-Bromopyrazolo[1,5-a]pyridin-2-ol are not yet widely reported in publicly accessible literature. Therefore, this guide will provide the known data for the parent compound as a reference point and will focus on the robust experimental protocols required to characterize the title compound.

Molecular Structure:

Caption: Molecular structure of 6-Bromopyrazolo[1,5-a]pyridin-2-ol.

General Properties and Handling

Based on information for the closely related 6-Bromopyrazolo[1,5-a]pyridine (CAS: 1264193-11-4) and general principles of heterocyclic chemistry, the following properties and handling guidelines are recommended.

PropertyPredicted/Observed ValueSource/Rationale
Molecular Formula C₇H₅BrN₂OCalculated
Molecular Weight 213.03 g/mol Calculated
Appearance Expected to be a solid, potentially light yellow to brown.Analogy to 6-Bromopyrazolo[1,5-a]pyridine.[1][2]
Storage Sealed in a dry, room temperature environment.Standard for heterocyclic compounds to prevent degradation.[3][4]

Safety and Handling:

  • Hazard Statements: Based on the parent compound, may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][4]

  • Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Wash hands thoroughly after handling.[3][4]

Thermal Properties

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically < 2°C) is indicative of high purity.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol is designed to provide a precise and reproducible melting point range.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack the powdered sample into a capillary tube to a depth of 2-3 mm.

  • Apparatus:

    • Utilize a calibrated digital melting point apparatus.

  • Measurement Workflow:

    • Rapid Preliminary Scan: Heat the sample at a rate of 10-15°C per minute to determine an approximate melting range.

    • Precise Measurement: With a fresh sample, heat to approximately 20°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per minute.

    • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.

  • Self-Validation:

    • Perform the measurement in triplicate. The recorded melting ranges should be in close agreement.

    • A broad melting range may indicate the presence of impurities.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_validate Validation Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Rapid Rapid Scan (Approx. MP) Pack->Rapid Precise Slow Scan (1-2°C/min) Rapid->Precise Record Record T1 and T2 Precise->Record Triplicate Perform in Triplicate Record->Triplicate Compare Compare Ranges Triplicate->Compare Purity Assess Purity Compare->Purity

Caption: Workflow for Melting Point Determination.

Boiling Point

Due to the complex heterocyclic structure and the presence of a hydroxyl group, it is highly probable that 6-Bromopyrazolo[1,5-a]pyridin-2-ol will decompose at temperatures below its boiling point at atmospheric pressure. Therefore, a standard boiling point determination is likely not feasible or informative. Thermogravimetric Analysis (TGA) would be a more appropriate technique to determine its thermal stability and decomposition temperature.

Solubility Profile

A comprehensive understanding of the solubility of 6-Bromopyrazolo[1,5-a]pyridin-2-ol in various solvents is crucial for its application in synthesis, purification, formulation, and biological assays.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

  • System Preparation:

    • Prepare saturated solutions by adding an excess of the compound to a series of vials, each containing a different solvent (e.g., water, PBS, ethanol, DMSO, acetone, dichloromethane).

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting:

    • Express solubility in mg/mL or µg/mL.

G Start Prepare Supersaturated Solutions (Excess Solid in Solvent) Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Start->Equilibrate Filter Filter to Remove Undissolved Solid Equilibrate->Filter Analyze Analyze Filtrate by HPLC-UV Filter->Analyze Report Report Solubility (mg/mL) Analyze->Report

Caption: Workflow for Thermodynamic Solubility Determination.

Acid-Base Properties

pKa

The pKa value(s) of 6-Bromopyrazolo[1,5-a]pyridin-2-ol will dictate its ionization state at different pH values, which is critical for understanding its behavior in biological systems and for developing analytical methods. The predicted pKa for the related 6-Bromopyrazolo[1,5-a]pyridine is 1.69 ± 0.30.[1] The presence of the hydroxyl group in the title compound will introduce an additional acidic proton, and its pKa will also need to be determined.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore that exhibits a pH-dependent UV-Vis spectrum.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Solution Preparation: Prepare solutions of the compound at a constant concentration in each buffer.

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance difference between the ionized and non-ionized forms.

    • Plot absorbance at this wavelength versus pH.

    • The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and identification of 6-Bromopyrazolo[1,5-a]pyridin-2-ol. While specific spectra for this compound are not publicly available, suppliers of the related 6-Bromopyrazolo[1,5-a]pyridine indicate the availability of NMR, IR, and MS data.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine core and a signal for the hydroxyl proton.

  • ¹³C NMR: Will show signals for each unique carbon atom in the molecule, aiding in the confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • O-H stretching (for the hydroxyl group), typically a broad band around 3200-3600 cm⁻¹.

  • C=C and C=N stretching in the aromatic region (around 1400-1600 cm⁻¹).

  • C-Br stretching, typically in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom. For the related 6-bromopyrazolo[1,5-a]pyridin-2-amine, predicted m/z values for various adducts have been calculated.[7]

Crystallographic Properties

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. While no crystal structure for 6-Bromopyrazolo[1,5-a]pyridin-2-ol has been reported, studies on related pyrazolo[1,5-a]pyrimidine derivatives have been published.[8]

Conclusion

The comprehensive physicochemical characterization of 6-Bromopyrazolo[1,5-a]pyridin-2-ol is a foundational step for its advancement in any research and development pipeline. This guide provides a robust framework for obtaining this critical data through established, self-validating experimental protocols. While experimental data for this specific molecule is currently limited, the methodologies and comparative data from the closely related 6-Bromopyrazolo[1,5-a]pyridine presented herein offer a clear path forward for researchers. The generation of precise and accurate data on the physical properties of 6-Bromopyrazolo[1,5-a]pyridin-2-ol will undoubtedly accelerate its potential translation into valuable applications.

References

  • Zheng, L.-W., et al. (n.d.). Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Polo, C., et al. (2002). Molecular structure of pyrazolo[1,5- a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 605(2-3), 169-177.
  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
  • Al-Mousawi, S. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837-13846.
  • PubChem. (n.d.). 6-bromopyrazolo[1,5-a]pyridin-2-amine. Retrieved February 14, 2026, from [Link]

Sources

Foundational

The Pyrazolo[1,5-a]pyridine Core: A Technical Guide to its Synthesis, Evolution, and Application in Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold First reported in 1948, the pyrazolo[1,5-a]pyridine scaffold is a fused nitrogen-containing heterocyclic system that has transitioned from a chemical curiosity to a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

First reported in 1948, the pyrazolo[1,5-a]pyridine scaffold is a fused nitrogen-containing heterocyclic system that has transitioned from a chemical curiosity to a cornerstone in modern medicinal chemistry.[1][2] Its rigid, planar structure and versatile substitution points make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to its incorporation into a multitude of biologically active compounds with a wide range of therapeutic applications, including treatments for cancer, inflammation, and neurological disorders.[3][4]

The significance of this core is underscored by its presence in numerous clinical candidates and approved drugs. Notably, pyrazolo[1,5-a]pyridine and its close analogue, pyrazolo[1,5-a]pyrimidine, form the backbone of potent and selective kinase inhibitors, such as inhibitors of Phosphoinositide 3-Kinase (PI3K), Tropomyosin Receptor Kinase (Trk), and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7] This guide provides an in-depth analysis of the discovery and synthetic evolution of the pyrazolo[1,5-a]pyridine scaffold, details its application in drug discovery, and offers practical, field-proven protocols for its synthesis.

Part 1: Foundational Synthetic Strategies: The [3+2] Cycloaddition

The most established and widely utilized method for constructing the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition reaction.[3] This reaction involves a 1,3-dipole, typically an N-iminopyridinium ylide, reacting with a dipolarophile, such as an alkyne or an alkene.[4][8]

Causality of the Method: The N-iminopyridinium ylide is an ideal 1,3-dipole for this transformation. It is readily generated in situ from the corresponding N-aminopyridinium salt by deprotonation with a base. The ylide's electronic structure allows it to react efficiently with electron-deficient π-systems (alkynes and alkenes), forming the five-membered pyrazole ring fused to the pyridine backbone in a single, concerted step. This approach is highly valued for its reliability and its ability to introduce a wide range of substituents onto the newly formed ring system by varying the alkyne or alkene partner.

G cluster_ylide Ylide Generation cluster_cycloaddition [3+2] Cycloaddition Pyridine Pyridine Derivative Salt N-Aminopyridinium Salt Pyridine->Salt Amination AminatingAgent Aminating Agent (e.g., H₂NOSO₃H) AminatingAgent->Salt Ylide N-Iminopyridinium Ylide (1,3-Dipole) Salt->Ylide Deprotonation Base Base (e.g., K₂CO₃) Base->Ylide Product Pyrazolo[1,5-a]pyridine Ylide->Product Cycloaddition & Aromatization Dipolarophile Dipolarophile (Alkyne or Alkene) Dipolarophile->Product G cluster_discovery Discovery Phase cluster_optimization Optimization Phase Scaffold Scaffold Identification (Pyrazolo[1,5-a]pyridine) Library Library Synthesis Scaffold->Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt InVivo In Vitro / In Vivo Pharmacology & PK/PD LeadOpt->InVivo Candidate Clinical Candidate Selection InVivo->Candidate

Figure 2: A typical drug discovery workflow highlighting the progression from scaffold selection to a clinical candidate.

Key Therapeutic Targets:

The scaffold has proven particularly effective in the design of kinase inhibitors, which are crucial in oncology and immunology.

  • PI3K Inhibitors: A novel series of pyrazolo[1,5-a]pyridines were discovered as potent and selective inhibitors of the p110α isoform of PI3 kinase, a key enzyme in cell proliferation and survival pathways. [5]Compound 5x from this series showed an IC₅₀ of 0.9 nM against p110α and demonstrated in vivo activity in a human xenograft model. [5]More recently, derivatives have been developed as dual PI3Kγ/δ inhibitors for cancer immunotherapy. [9]* TTK Inhibitors: Through a scaffold hopping exercise, pyrazolo[1,5-a]pyrimidines were identified as a novel class of potent inhibitors of the TTK protein kinase, a target in chromosome segregation. This led to the discovery of CFI-402257 , a potent and bioavailable anticancer agent. [10]* Trk Inhibitors: The pyrazolo[1,5-a]pyrimidine core is featured in two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, highlighting its clinical success. [6][11]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effects (Proliferation, Survival) Akt->Downstream Activates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K INHIBITS

Figure 3: The PI3K/Akt signaling pathway, a common target for pyrazolo[1,5-a]pyridine-based cancer therapeutics.

Table 2: Selected Bioactive Pyrazolo[1,5-a]pyridine Derivatives and Their Targets

CompoundTarget(s)Reported Potency (IC₅₀)Therapeutic AreaReference
Compound 5x PI3Kα0.9 nMOncology[5]
CFI-402257 TTK Kinase1.7 nMOncology[10]
Compound 17 Pan-Pim KinasePim-1: <30 pM, Pim-2: 60 pMOncology[12]
Compound 20e PI3Kγ / PI3Kδ4.0 nM / 9.1 nMImmuno-oncology[9]
Compound 15j CDK211 nMOncology[7]

Part 4: Experimental Protocol: A Self-Validating Synthesis

This section provides a detailed protocol for the efficient, catalyst-free synthesis of pyrazolo[1,5-a]pyridines promoted by acetic acid and molecular oxygen, adapted from established literature. [3] Protocol: Synthesis of Ethyl 2-methyl-7-phenylpyrazolo[1,5-a]pyridine-3-carboxylate

Materials:

  • N-amino-2-imino-6-phenylpyridine (1.0 mmol, 1.0 eq)

  • Ethyl acetoacetate (1.2 mmol, 1.2 eq)

  • Glacial Acetic Acid (AcOH) (3 mL)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-amino-2-imino-6-phenylpyridine (1.0 mmol).

  • Add glacial acetic acid (3 mL) to the flask and stir to dissolve the starting material.

  • Add ethyl acetoacetate (1.2 mmol) to the solution at room temperature.

  • Fit the flask with a condenser and heat the reaction mixture to 80 °C in an oil bath.

  • Allow the reaction to stir open to the atmosphere (to allow for O₂ from the air to act as the oxidant) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.

  • Neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer two more times with 15 mL of ethyl acetate.

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification & Validation:

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Self-Validation: The identity and purity of the final compound should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: To assess purity.

Part 5: Future Perspectives and Conclusion

The journey of the pyrazolo[1,5-a]pyridine scaffold from its initial synthesis to its current status as a pillar of medicinal chemistry is remarkable. Its synthetic accessibility and versatile biological activity have cemented its importance in drug discovery. [1][13] Future research will likely focus on several key areas:

  • Novel Synthetic Routes: Continued development of even more efficient, sustainable, and regioselective synthetic methods will be crucial for generating novel libraries for screening.

  • New Therapeutic Targets: While kinase inhibition is a major application, exploring the scaffold's potential against other target classes, such as GPCRs or ion channels, could open new therapeutic avenues.

  • Targeted Drug Delivery: Incorporating the pyrazolo[1,5-a]pyridine core into antibody-drug conjugates (ADCs) or other targeted delivery systems could enhance efficacy and reduce off-target effects.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. PubMed.
  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles.
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Rel
  • Pyrazolo[1,5- a]pyridine: Recent synthetic view on crucial heterocycles.
  • Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. PubMed.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines.
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters.

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Exploratory

Tautomerism in hydroxypyrazolo[1,5-a]pyridines

An In-Depth Technical Guide to Tautomerism in Hydroxypyrazolo[1,5-a]pyridines for Drug Development Professionals Abstract The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in Hydroxypyrazolo[1,5-a]pyridines for Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in a multitude of therapeutic agents. When hydroxylated, particularly at the 2-position, this scaffold exhibits profound tautomeric behavior, existing in a dynamic equilibrium between its hydroxy (enol) and pyridone (keto) forms. This equilibrium is not a mere chemical curiosity; it is a critical determinant of a molecule's biological activity, governing its interaction with protein targets, its physicochemical properties, and its overall pharmacokinetic profile. For researchers in drug development, a deep, mechanistic understanding of this tautomerism is paramount for the rational design of potent and effective therapeutics. This guide provides a senior-level overview of the core principles governing tautomerism in 2-hydroxypyrazolo[1,5-a]pyridines, details robust experimental and computational workflows for its characterization, and explores its direct implications for drug design, with a focus on human dihydroorotate dehydrogenase (hDHODH) inhibitors.

The Fundamental Tautomeric Equilibrium

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] This process, known as tautomerism, most commonly involves the migration of a proton.[2] In the case of 2-hydroxypyrazolo[1,5-a]pyridines, the principal equilibrium is a prototropic tautomerism between the aromatic alcohol (enol) form and the non-aromatic amide (keto or pyridone) form.

While the keto form often benefits from a strong C=O bond, studies on 2-hydroxypyrazolo[1,5-a]pyridine have shown that the enol (hydroxy) form is the predominant tautomeric species in solution.[3] This preference is crucial, as the enol form presents a distinct hydrogen-bonding signature essential for its biological function, particularly its role as a bioisostere for carboxylic acids in interacting with enzyme active sites.[4]

Caption: The dynamic equilibrium between the hydroxy (enol) and pyridone (keto) tautomers.

Causality: Factors Governing the Tautomeric Balance

The position of the tautomeric equilibrium (KT) is highly sensitive to its environment. Understanding the forces that shift this balance is key to predicting and controlling the behavior of these compounds in both experimental and physiological settings.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent are paramount.[5] While the enol form often predominates for 2-hydroxypyrazolo[1,5-a]pyridine, more polar solvents can stabilize the more polar keto tautomer or a potential zwitterionic form through dipole-dipole interactions and hydrogen bonding.[3][6][7][8] For example, studies on analogous hydroxypyridine systems show that water can effectively solvate and stabilize the charged regions of the pyridone form, shifting the equilibrium.[8] This is a critical consideration when transitioning from in vitro assays in organic solvents (like DMSO) to aqueous physiological conditions.

  • Electronic Effects of Substituents: The electronic nature of substituents on the heterocyclic core directly modulates the acidity of the N-H and O-H protons and the relative stability of the tautomers. Electron-withdrawing groups can increase the acidity of the N-H proton in the pyridone form, potentially shifting the equilibrium. Conversely, electron-donating groups can influence the stability of the aromatic enol form. Studies on substituted pyridones have shown that substituents in the α-positions have a much more significant impact on tautomerism than those in the β-positions.[9]

  • Solid State vs. Solution: It is crucial to recognize that the structure observed in the solid state via X-ray crystallography may not represent the major tautomer in solution.[10] Crystal packing forces can selectively stabilize one tautomer over another. For instance, single-crystal X-ray diffraction of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative confirmed the keto structure in its crystalline form, highlighting the need for solution-phase analysis to determine the biologically relevant species.[11]

A Self-Validating Protocol for Tautomer Characterization

A robust and trustworthy characterization of the tautomeric state requires a multi-faceted approach, where spectroscopic, computational, and synthetic methods cross-validate each other.

Synthesis of the Core Scaffold and Reference Compounds

The foundational step is the synthesis of the parent compound and its "fixed" tautomeric analogs. Methylation is the standard method to "lock" the molecule into either the enol (O-alkylation) or keto (N-alkylation) form. These fixed analogs serve as incontrovertible spectroscopic benchmarks.

Protocol 1: Synthesis of 2-Hydroxypyrazolo[1,5-a]pyridine (I)

  • Rationale: This established method provides a direct route to the target scaffold.[3]

  • Procedure:

    • React ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product.

    • Purify the crude product using column chromatography or recrystallization to yield pure 2-hydroxypyrazolo[1,5-a]pyridine (I).

Protocol 2: Synthesis of "Fixed" Tautomer Analogs

  • Rationale: O-methylation with diazomethane typically favors the formation of the methoxy (fixed enol) derivative, while alkylating agents like dimethyl sulfate can produce a mixture of N-methyl (fixed keto) and O-methyl products that can then be separated.[3] These compounds are not subject to tautomerism and provide clean spectral data for each form.

  • Procedure (O-Methylation):

    • Treat a solution of 2-hydroxypyrazolo[1,5-a]pyridine (I) in a suitable solvent (e.g., ether) with a carefully controlled amount of diazomethane.

    • Quench the reaction and purify to obtain 2-methoxypyrazolo[1,5-a]pyridine (fixed enol).

  • Procedure (N-Methylation):

    • React compound (I) with dimethyl sulfate in the presence of a base.

    • Separate the resulting mixture of O-methyl and N-methyl products using chromatography to isolate 1-methyl-1,2-dihydropyrazolo[1,5-a]pyridin-2-one (fixed keto).

Spectroscopic and Computational Analysis

With the parent compound and fixed analogs in hand, a suite of analytical techniques can be deployed to determine the tautomeric equilibrium.

Caption: Integrated workflow for the characterization of tautomeric equilibrium.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for qualitative and sometimes quantitative assessment. The presence of distinct signals for both tautomers in solution provides direct evidence of an equilibrium. Key diagnostic signals include the acidic proton (O-H vs. N-H) and the chemical shift of the C2 carbon, which will differ significantly between the enol (>150 ppm) and keto (~160-170 ppm for C=O) forms.[12]

  • UV-Vis Spectroscopy: This is the gold standard for quantifying the equilibrium. The enol and keto forms possess different chromophores and thus exhibit distinct absorption maxima (λmax). By comparing the spectrum of the tautomeric compound with the spectra of the fixed O-methyl (enol-like) and N-methyl (keto-like) derivatives, the molar ratio of the tautomers and the equilibrium constant (KT) can be accurately calculated.[10][13]

  • Computational Modeling (DFT): Quantum mechanical calculations, particularly Density Functional Theory (DFT), are essential for corroborating experimental findings. DFT can predict the relative thermodynamic stabilities (ΔG) of the tautomers in the gas phase and in various solvent continua, providing a theoretical KT value.[8][14] This synergy between experimental and computational data provides a high degree of confidence in the final assessment.

Technique Enol (Hydroxy) Form Keto (Pyridone) Form Reference(s)
¹H NMR Signal for O-H proton (often broad)Signal for N-H proton[12][15]
¹³C NMR C2-OH signal at ~155-165 ppmC2=O signal at ~160-175 ppm[10]
UV-Vis Distinct λmax (similar to O-Me analog)Distinct λmax (similar to N-Me analog)[12][13]
IR Broad O-H stretch (~3200-3600 cm⁻¹)C=O stretch (~1650-1700 cm⁻¹)[16][17]

Table 1: Summary of characteristic spectroscopic data for distinguishing tautomers.

Implications for Rational Drug Design: The Case of hDHODH Inhibitors

The tautomeric state of a ligand is not an academic detail; it is a primary driver of biological function. Different tautomers present different three-dimensional shapes, hydrogen bond donor/acceptor patterns, and electrostatic surface potentials.[8]

A compelling example is found in the development of inhibitors for human dihydroorotate dehydrogenase (hDHODH), a key enzyme in de novo pyrimidine biosynthesis and a validated target in oncology and autoimmune disease.[18] The 2-hydroxypyrazolo[1,5-a]pyridine scaffold has emerged as a novel and potent bioisostere of a carboxylic acid.[4]

In the hDHODH binding site, the acidic proton of the 2-hydroxy group is positioned to form a critical charge-assisted hydrogen bond with the side chain of Arg136 and a hydrogen bond with Gln47.[4] This interaction mimics that of the carboxylate group in earlier inhibitors like brequinar. The keto tautomer, lacking this acidic hydroxyl proton and having a different shape, would be incapable of forming this key interaction, rendering it inactive. Therefore, ensuring the predominance of the enol tautomer is a central goal in the design of these inhibitors. Any factor, be it a substituent or a change in the local microenvironment, that shifts the equilibrium toward the keto form would be detrimental to the compound's potency.

This understanding directly impacts lead optimization. Medicinal chemists must consider how modifications intended to improve properties like solubility or metabolic stability might inadvertently shift the tautomeric equilibrium, thereby compromising the compound's mechanism of action.[18] The protocols described herein are therefore not just for characterization, but are essential tools for guiding structure-activity relationship (SAR) studies and ensuring that optimized compounds retain their biologically active tautomeric form.[4]

Conclusion

Tautomerism in 2-hydroxypyrazolo[1,5-a]pyridines is a critical, dynamic phenomenon with profound consequences for drug discovery. The predominance of the enol form is essential for the biological activity of key therapeutic agents, such as hDHODH inhibitors. A comprehensive and self-validating approach, integrating targeted synthesis, multi-technique spectroscopic analysis, and computational chemistry, is required to confidently characterize and control this equilibrium. For researchers and drug development professionals, mastering the principles and practices outlined in this guide is not merely an academic exercise, but a prerequisite for the rational design of next-generation therapeutics based on this privileged scaffold.

References

  • Ochi, H., Miyasaka, T., Kanada, K., & Arakawa, K. (1976). Studies of Heterocyclic Compounds. VIII. Synthesis and Tautomerism of 2-Hydroxypyrazolo[1,5-a]pyridine. Bulletin of the Chemical Society of Japan, 49(7), 1980-1984. [Link]

  • Kovaleva, E., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7628. [Link]

  • Abou-Zied, O. K. (2003). Tautomerization between pyridones and hydroxypyridines. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Reddy, C. R., et al. (2016). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Molecules, 21(8), 1045. [Link]

  • Abou-Zied, O. K. (2003). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Physical Chemistry Chemical Physics, 5, 4349-4355. [Link]

  • Patil, P. O., et al. (2012). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]

  • Acar, M., et al. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1307, 137978. [Link]

  • Nakajima, Y., et al. (2015). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Journal of Physical Chemistry A, 119(34), 9096-9104. [Link]

  • Müller, C., et al. (2025). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. European Journal of Organic Chemistry, 28, e202401384. [Link]

  • ResearchGate. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • de Assis, D. A., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(12), 3373-3384. [Link]

  • Sciforum. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 -d]pyrazolo[1,5-a]pyrimidin-6-one. [Link]

  • Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5439. [Link]

  • RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Barlin, G. B., & Pfleiderer, W. (1971). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic, 1425-1431. [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. [Link]

  • Kowalski, P., et al. (2009). Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1257-1268. [Link]

  • Wang, J., & Boyd, R. J. (1996). Tautomeric Equilibria of Hydroxypyridines in Different Solvents: An ab initio Study. The Journal of Physical Chemistry, 100(41), 16141-16146. [Link]

  • ResearchGate. (2019). Hydroxypyrazolo[1,5-a]pyridine inhibitor MEDS433 within the binding site of hDHODH. [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. [Link]

  • Lee, J. Y., et al. (2020). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Journal of Molecular Structure, 1215, 128261. [Link]

  • Ge, Y., et al. (2021). Access to 6-hydroxy indolizines and related imidazo[1,5-a]pyridines through the SN2 substitution/condensation/tautomerization cascade. Organic & Biomolecular Chemistry, 19, 7437-7441. [Link]

  • Sainas, S., et al. (2021). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety. Journal of Medicinal Chemistry, 64(9), 5645-5667. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202103893. [Link]

  • Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared Studies of Tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. [Link]

  • Vigato, C., et al. (2024). Overcoming of metabolic issues in 2-hydroxypyrazolo[1,5-a]pyridine scaffold-based inhibitors of human dihydroorotate dehydrogenase: the story of MEDS700. Atti del XXVIII Congresso Nazionale della Società Chimica Italiana. [Link]

  • Semantic Scholar. (n.d.). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 22.1: Keto-Enol Tautomerism. [Link]

  • Al-Ostath, R. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14, 15152-15166. [Link]

  • da Silva, J. B. P., & da Silva, A. B. F. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1403233. [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]

  • Spinner, E., & Yeoh, G. B. (1971). Spectroscopic studies of 2,6-dihydroxypyridine and some of its derivatives. Tautomerism in solution, and very strong hydrogen bonding in solid 2,6-dihydroxypyridine and its N-methylated derivative. Australian Journal of Chemistry, 24(12), 2557-2573. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Derivatization of 6-Bromopyrazolo[1,5-a]pyridin-2-ol for SAR Profiling

Executive Summary & Strategic Value The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole rings found in kinase inhibitors (e.g., JAK, p3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole rings found in kinase inhibitors (e.g., JAK, p38 MAPK) and GPCR ligands. The specific derivative 6-bromopyrazolo[1,5-a]pyridin-2-ol (1) presents a unique "tri-vector" opportunity for Structure-Activity Relationship (SAR) studies.

However, this scaffold presents a specific challenge: tautomeric ambiguity . The C2-hydroxyl group exists in equilibrium with the C2-one (lactam) form, complicating regioselectivity during alkylation and potentially poisoning palladium catalysts during cross-coupling.

This guide outlines a "Lock-then-Couple" strategy to systematically access diversity at three key positions:

  • Zone A (C6-Br): Aryl/Heteroaryl expansion via Pd-catalysis.

  • Zone B (C2-OH/One): Solubilizing groups or H-bond acceptors via O/N-alkylation or

    
    .
    
  • Zone C (C3-H): Electrophilic substitution for core decoration.

Structural Analysis & Logic Flow

The following diagram illustrates the decision tree for derivatizing Compound 1 . Note the critical decision point at the start: controlling the C2 tautomer is prerequisite to clean C6 and C3 chemistry.

SAR_Workflow Start 6-Bromopyrazolo[1,5-a] pyridin-2-ol (1) Tautomer Tautomeric Control (Zone B) Start->Tautomer Step 1 Path_Cl Chlorination (POCl3) Tautomer->Path_Cl Route 1: Leaving Group Path_O O-Alkylation (Ag2CO3 / R-X) Tautomer->Path_O Route 2: Ether Path_N N-Alkylation (NaH / R-X) Tautomer->Path_N Route 3: Lactam N-Sub Inter_Cl 2-Chloro-6-bromo Intermediate Path_Cl->Inter_Cl Inter_Alk 2-Alkoxy/N-Alkyl Intermediate Path_O->Inter_Alk Path_N->Inter_Alk Suzuki C6 Cross-Coupling (Zone A) Inter_Cl->Suzuki Step 2: Suzuki/Buchwald Inter_Alk->Suzuki Final_C3 C3 Functionalization (Zone C) Suzuki->Final_C3 Step 3: Electrophilic Sub (Halogenation/Mannich)

Caption: Strategic workflow for orthogonal functionalization. Step 1 locks the tautomer to prevent regio-scrambling; Step 2 utilizes the C6-Br handle; Step 3 accesses the nucleophilic C3 position.

Detailed Protocols

Protocol A: Tautomeric Locking (Zone B)

Objective: To fix the C2 position as either a chloro-leaving group (for subsequent


) or a stable ether/lactam, preventing catalyst deactivation in Step 2.
Option A1: Conversion to 2-Chloro (Gateway to Amines)

This transforms the 2-ol into a 2-chloro group, enabling the introduction of diverse amines later.

  • Reagents:

    
     (Phosphorus oxychloride), 
    
    
    
    (N,N-Dimethylaniline).
  • Procedure:

    • Suspend Compound 1 (1.0 eq) in anhydrous

      
       (10 vol).
      
    • Add

      
       (1.5 eq) dropwise at 0°C.
      
    • Heat to reflux (100°C) for 4–6 hours. Monitor by LCMS (look for M+H of product, typically +18 mass units shift Cl vs OH, but check isotope pattern).

    • Critical Step: Quench carefully by pouring onto crushed ice/NaHCO3. Extract with DCM.

    • Yield Expectation: 85–95%.

Option A2: Regioselective O-Alkylation

Pyrazolo[1,5-a]pyridin-2-ones favor N-alkylation under basic conditions (NaH). To force O-alkylation , use silver salts.

  • Reagents:

    
    , Alkyl Halide (R-X), Toluene/Benzene.
    
  • Procedure:

    • Dissolve Compound 1 (1.0 eq) in Toluene.

    • Add

      
       (1.1 eq) and R-X (1.2 eq).
      
    • Heat to 80°C in a sealed tube protected from light.

    • Filter through Celite to remove silver salts.

Protocol B: C6-Suzuki Cross-Coupling (Zone A)

Objective: To install aryl/heteroaryl groups at the 6-position.

  • Context: The 6-Br bond in this scaffold is electronically similar to a 3-bromopyridine. It is reactive but requires electron-rich ligands if the coupling partner is sterically demanding.

ParameterStandard ConditionDifficult Substrates
Catalyst

(5 mol%)

or XPhos Pd G2
Base

(2M aq)

(3.0 eq, solid)
Solvent DME/Water (3:1)1,4-Dioxane (anhydrous)
Temp 85°C100°C (Microwave)

Step-by-Step Protocol (Standard):

  • Charge a reaction vial with 2-substituted-6-bromo-intermediate (1.0 eq), Boronic Acid (1.2 eq), and

    
     (0.05 eq).
    
  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed DME and 2M

    
    .
    
  • Heat at 85°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Pass through a silica plug to remove Pd residues.

Expert Tip: If using the 2-chloro intermediate from Protocol A1, the 6-Br is significantly more reactive towards oxidative addition than the 2-Cl. You can selectively couple at C6 leaving the C2-Cl intact for a subsequent step, provided you control the temperature (keep <90°C).

Protocol C: C3-Functionalization (Zone C)

Objective: The C3 position is the most nucleophilic site (similar to the 3-position of indole). It is prone to Electrophilic Aromatic Substitution (


).
C3-Iodination (For further coupling)
  • Reagents: NIS (N-Iodosuccinimide), DMF or acetonitrile.

  • Procedure:

    • Dissolve the C6-functionalized scaffold in DMF (0.1 M).

    • Add NIS (1.05 eq) portion-wise at 0°C.

    • Stir at Room Temperature (RT) for 1 hour.

    • Observation: The reaction is usually very fast. Over-iodination is rare but possible if excess NIS is used.

    • Workup: Quench with 10%

      
       (sodium thiosulfate) to remove iodine color.
      

Troubleshooting & SAR Optimization Table

IssueProbable CauseSolution
Low Yield in Alkylation N vs O mixtureSwitch base/counter-ion. NaH/DMF favors N-alkylation.

/Toluene
favors O-alkylation.
Dehalogenation at C6 Pd-hydride formationUse anhydrous dioxane; switch base to

; avoid alcoholic solvents (EtOH/MeOH) during Suzuki.
C2-Cl Hydrolysis Aqueous workup too basicThe 2-chloro group is essentially an imidoyl chloride. Quench with cold water/bicarb quickly; do not let sit in basic aqueous layer.
C3 Regioselectivity Steric hindranceIf C2 substituent is bulky (e.g., t-Butyl ether), C3 functionalization slows down. Increase temp or use stronger electrophiles.

References

  • Synthesis of Pyrazolo[1,5-a]pyridines via TEMPO-Mediated Annulation. Source: Organic Letters (2022).[1] Context: Describes the construction of the ring system and regioselectivity logic.

  • Regioselective Halogenation of Pyrazolo[1,5-a]pyrimidines (Analogous Scaffold). Source: RSC Advances / PubMed (2024). Context: Provides conditions for C3 electrophilic substitution which apply directly to the pyridine-fused system.

  • Suzuki Coupling of 2-Pyridyl Nucleophiles and Halides. Source: Journal of Organic Chemistry (2007/2021). Context: General protocols for coupling heteroaryl bromides similar to the 6-Br position in this scaffold.

  • Medicinal Chemistry of Pyrazolo[1,5-a]pyrimidine and Pyridine Scaffolds. Source: Molecules (MDPI) (2021).[2] Context: Review of biological applications (Kinase/Antitumor) driving the SAR requirements.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Yields may vary based on specific substrates.

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyrazolo[1,5-a]pyridin-2-ol

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing potent and selective therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][3][4] Consequently, the development of robust and versatile synthetic methodologies to functionalize the pyrazolo[1,5-a]pyridine ring system is of paramount importance to researchers in both academic and industrial settings.

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency and functional group tolerance.[3] For the functionalization of the pyrazolo[1,5-a]pyridine scaffold, these reactions provide a powerful toolkit for introducing a diverse range of substituents, thereby allowing for extensive structure-activity relationship (SAR) studies. This guide focuses on the application of palladium-catalyzed cross-coupling reactions to a key building block: 6-Bromopyrazolo[1,5-a]pyridin-2-ol . We will provide detailed protocols and expert insights for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, with a critical discussion on the necessary protecting group strategies for the 2-ol/one functionality.

PART 1: The Critical Role of Protecting Groups

The 6-Bromopyrazolo[1,5-a]pyridin-2-ol substrate exists in a tautomeric equilibrium between the -ol and -one forms. The acidic proton of the hydroxyl group or the N-H of the pyrazolone can interfere with the palladium catalytic cycle by reacting with the base or coordinating to the metal center. To ensure the robustness and reproducibility of cross-coupling reactions, protection of this functionality is essential.

Based on a thorough review of protecting group strategies for related heterocyclic systems, we recommend the use of a benzyl (Bn) or a p-methoxybenzyl (PMB) group. The choice between these depends on the desired deprotection conditions.

  • Benzyl (Bn) Protection: Offers stability under a wide range of reaction conditions and is typically removed via palladium-catalyzed hydrogenolysis. This method is orthogonal to many other functionalities.

  • p-Methoxybenzyl (PMB) Protection: Similar to the benzyl group but can be removed under milder, oxidative conditions (e.g., with DDQ or TFA), which can be advantageous if the molecule contains functional groups sensitive to hydrogenation.

Protocol 1: Benzyl Protection of 6-Bromopyrazolo[1,5-a]pyridin-2-ol

This protocol details the O-benzylation of the title compound. The reaction proceeds via a Williamson ether synthesis.

Materials:

  • 6-Bromopyrazolo[1,5-a]pyridin-2-ol

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromopyrazolo[1,5-a]pyridin-2-ol (1.0 equiv.).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.

  • Slowly add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford O-Benzyl-6-bromopyrazolo[1,5-a]pyridine .

PART 2: Palladium-Catalyzed Cross-Coupling Protocols

The following protocols are designed for the benzylated substrate, O-Benzyl-6-bromopyrazolo[1,5-a]pyridine . These conditions are based on established procedures for related bromopyridine and pyrazolopyrimidine systems and have been adapted to provide a reliable starting point for optimization.

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between the pyrazolopyridine core and various aryl or heteroaryl boronic acids or esters.

Materials:

  • O-Benzyl-6-bromopyrazolo[1,5-a]pyridine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

Step-by-Step Procedure:

  • To a microwave vial or a Schlenck tube, add O-Benzyl-6-bromopyrazolo[1,5-a]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed by sparging with argon for 15-20 minutes.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridines

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O8070-95[5]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10085-98General knowledge
Pd(PPh₃)₄Na₂CO₃DME/H₂O9065-90General knowledge
Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.

Materials:

  • O-Benzyl-6-bromopyrazolo[1,5-a]pyridine (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

  • Xantphos (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous toluene

Step-by-Step Procedure:

  • To a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenck tube.

  • In a separate flask, dissolve O-Benzyl-6-bromopyrazolo[1,5-a]pyridine and the amine in anhydrous toluene.

  • Add the substrate solution to the catalyst mixture.

  • Seal the vessel and heat the reaction to 90-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XantphosNaOtBuToluene90-110
Pd(OAc)₂BINAPCs₂CO₃Toluene100-120
Pd(OAc)₂RuPhosK₃PO₄Dioxane80-100
Protocol 4: Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C-C bond between the pyrazolopyridine and a terminal alkyne.

Materials:

  • O-Benzyl-6-bromopyrazolo[1,5-a]pyridine (1.0 equiv.)

  • Terminal alkyne (1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv.)

  • Copper(I) iodide (CuI) (0.05 equiv.)

  • Triethylamine (Et₃N)

  • Anhydrous DMF or Toluene

Step-by-Step Procedure:

  • To a Schlenck tube, add O-Benzyl-6-bromopyrazolo[1,5-a]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the solvent (DMF or Toluene) and triethylamine.

  • Add the terminal alkyne.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and filter through Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 5: Heck Reaction

The Heck reaction facilitates the coupling of the pyrazolopyridine with an alkene to form a substituted alkene product.

Materials:

  • O-Benzyl-6-bromopyrazolo[1,5-a]pyridine (1.0 equiv.)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv.)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous DMF or Acetonitrile

Step-by-Step Procedure:

  • To a sealed tube, add O-Benzyl-6-bromopyrazolo[1,5-a]pyridine, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, triethylamine, and the alkene.

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

PART 3: Deprotection of the 2-Hydroxy Group

After successful cross-coupling, the benzyl protecting group can be removed to yield the final product.

Protocol 6: Debenzylation by Hydrogenolysis

Materials:

  • O-Benzyl-6-substituted-pyrazolo[1,5-a]pyridine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Step-by-Step Procedure:

  • Dissolve the benzylated compound in MeOH or EtOH in a round-bottom flask.

  • Carefully add Pd/C (typically 10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be necessary.

Visualization of Key Processes

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-Br Ar-Br Ar-Br->Oxidative_Addition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Protection cluster_1 Cross-Coupling cluster_2 Deprotection Start 6-Bromopyrazolo- [1,5-a]pyridin-2-ol Protection O-Benzylation (Protocol 1) Start->Protection Protected_Substrate O-Benzyl-6-bromo- pyrazolo[1,5-a]pyridine Protection->Protected_Substrate Coupling Pd-Catalyzed Reaction (Protocols 2-5) Protected_Substrate->Coupling Coupled_Product 6-Substituted-O-benzyl- pyrazolo[1,5-a]pyridine Coupling->Coupled_Product Deprotection Hydrogenolysis (Protocol 6) Coupled_Product->Deprotection Final_Product 6-Substituted-pyrazolo- [1,5-a]pyridin-2-ol Deprotection->Final_Product

Caption: Overall synthetic workflow for functionalization.

Trustworthiness and Causality in Experimental Design

The protocols provided herein are designed as self-validating systems. The choice of a benzyl protecting group is deliberate; its stability to the basic and often high-temperature conditions of cross-coupling is well-established, and its removal via hydrogenolysis is a clean and high-yielding transformation that is orthogonal to many functional groups that might be introduced during the coupling step.

The selection of catalysts and ligands is based on their proven efficacy in similar systems. For instance, Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings of heteroaryl bromides, known for its stability and resistance to phosphine oxidation. For the Buchwald-Hartwig amination, the combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a state-of-the-art catalytic system that promotes efficient C-N bond formation with a broad substrate scope.

It is crucial for the researcher to meticulously exclude oxygen and moisture from the reactions, as these can lead to catalyst deactivation and side reactions. The degassing steps are therefore not merely procedural but are mechanistically vital for the success of the transformations.

Conclusion

The palladium-catalyzed cross-coupling of 6-Bromopyrazolo[1,5-a]pyridin-2-ol offers a powerful and flexible strategy for the synthesis of novel derivatives with potential applications in drug discovery. The successful implementation of these reactions hinges on a judicious protecting group strategy to mask the reactive 2-ol functionality. The protocols detailed in this guide provide a comprehensive and reliable starting point for researchers to explore the chemical space around this important heterocyclic scaffold. As with any synthetic methodology, optimization of the reaction conditions for each specific substrate combination is encouraged to achieve the best possible outcomes.

References

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Chemical Society of Pakistan, 42(3). [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(14), 4299. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Pharmaceuticals, 17(8), 983. [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. (2011). Current Organic Chemistry, 15(14), 2481-2518. [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related H... - Ingenta Connect. (2011). Current Organic Chemistry, 15(14), 2481-2518. [Link]

  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google P
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5- a]azines with five-membered heteroarenes - PubMed. (2022). Chemical Communications, 58(6), 827-830. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PubMed. (2016). ACS Central Science, 2(9), 647-652. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - MDPI. (2025). Molecules, 30(3), 458. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (2018). RSC Advances, 8(31), 17359-17364. [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]

  • Benzyl Deprotection of Alcohols - J&K Scientific LLC. (2021). [Link]

  • p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. (2014). [Link]

  • The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones - University of Vienna - u:cris-Portal. (2004). Molecules, 9(9), 763-773. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. (2024). Molecules, 29(20), 4699. [Link]

  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC. (2010). Nucleosides, Nucleotides & Nucleic Acids, 29(2), 131-140. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry, 5, 49. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (2017). Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC. (2015). Molecules, 20(1), 1106-1115. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (2019). RSC Advances, 9(39), 22699-22718. [Link]

  • Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. (2011). Synthesis, 2011(1), 113-118. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Bromopyrazolo[1,5-a]pyridin-2-ol

[1][2][3] Technical Deep Dive: The "Ghost Peak" Phenomenon Before starting your column, you must understand the molecular behavior of your target.[1][2][3] 6-Bromopyrazolo[1,5-a]pyridin-2-ol is not a static molecule; it...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Technical Deep Dive: The "Ghost Peak" Phenomenon

Before starting your column, you must understand the molecular behavior of your target.[1][2][3] 6-Bromopyrazolo[1,5-a]pyridin-2-ol is not a static molecule; it is a tautomeric shapeshifter .[1][2]

The Mechanism of Failure

Most purification failures for this scaffold stem from treating it as a simple alcohol.[1][2][3] In reality, it exists in a dynamic equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms.[1][2]

  • The Enol Form (Aromatic): Stabilized by solvent H-bonding but acidic.[1][2][3]

  • The Keto Form (Amide-like): Often the dominant species in solution, structurally distinct.[1][2]

Why this ruins chromatography: On standard silica gel (


), the slightly acidic surface protons can catalyze rapid tautomerization.[1][2][3] As the compound travels down the column, it constantly shifts between forms.[1][2][3] Since the keto and enol forms have different polarities (Rf values), the compound smears across the column, resulting in broad "ghost peaks," streaking, or complete loss of resolution.[1][3]
Visualizing the Problem

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (2-Hydroxy) Less Polar Keto Keto Form (2-Oxo) More Polar Enol->Keto  Fast Exchange   Silica Silica Surface (Acidic Silanols) Enol->Silica H-Bonding Keto->Silica Strong Adsorption Result Result: Broad Tailing & Poor Separation Silica->Result

Figure 1: The interaction between tautomeric forms and the stationary phase causing peak broadening.[1][2]

Validated Purification Protocols

Do not use "standard" conditions. You must lock the tautomer or suppress ionization.[1][3]

Method A: Acidified Normal Phase (The "Gold Standard")

Best for: Removing non-polar impurities and starting materials.[1][2][3]

The Logic: Adding a weak acid ensures the molecule remains protonated and suppresses the ionization of the phenolic OH, effectively "tightening" the elution band.[2][3]

ParameterSpecificationReasoning
Stationary Phase Silica Gel (40-63 µm)Standard phase, but must be pre-conditioned.[1][2]
Mobile Phase A Dichloromethane (DCM)Solubilizes the aromatic core.[1][2][3]
Mobile Phase B Methanol (MeOH)Provides polarity for elution.[1][2][3]
Modifier 0.5% - 1.0% Acetic Acid (AcOH) CRITICAL. Suppresses tailing.[1][2][3] Add to BOTH solvents.[1][3]
Loading Dry Load (Celite or Silica)Solubility in DCM is often limited; liquid loading causes precipitation at the column head.[1][2][3]

Step-by-Step:

  • Slurry Pack: Pack the column using DCM + 1% AcOH.[1][2][3]

  • Equilibration: Flush with 2 column volumes (CV) of the starting eluent (e.g., 100% DCM + 1% AcOH).[1][2][3]

  • Elution Gradient:

    • 0-5 min: 100% DCM (isocratic)[1][2]

    • 5-20 min: 0% → 5% MeOH in DCM[1][2]

    • 20-30 min: 5% → 10% MeOH in DCM[1][2]

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl/conjugated system).[1][2][3]

Method B: Reverse Phase (C18) Flash

Best for: High-purity requirements (>98%) or if the compound streaks on silica despite acid.[1][2]

The Logic: C18 eliminates the silanol interaction entirely.[1][2][3] The separation is driven by hydrophobicity, where the bromo-substituent provides excellent retention.[1][2][3]

  • Column: C18 Flash Cartridge (e.g., 12g or larger).[1][2][3]

  • Solvent A: Water + 0.1% Formic Acid.[1][2][3]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 100% B over 20 CV.[1][2][3]

  • Result: The product usually elutes as a sharp peak around 40-60% B.[1][3]

Troubleshooting & FAQs

Scenario 1: "I see two spots on TLC, but NMR says it's pure."

Diagnosis: You are seeing the tautomers separating on the TLC plate.[1][2][3] Test: Run a 2D-TLC.

  • Spot the compound at the corner of a square TLC plate.[1][2][3]

  • Run the solvent up one side.[1][2][3]

  • Dry the plate, rotate it 90 degrees, and run it again.

  • Result: If the spots lie on the diagonal line, they are the same compound (tautomers).[1][2][3] If they are off-diagonal, they are impurities.[1][2][3]

Scenario 2: "The compound is stuck at the baseline."

Diagnosis: The pyridine nitrogen might be interacting with silica protons, or the compound has crystallized on the column.[1][2][3] Solution:

  • Switch Solvents: Move from Hexane/EtOAc to DCM/MeOH. The solubility is significantly higher in chlorinated solvents.[1][3]

  • Increase Polarity: You may need up to 10-15% MeOH.[1][2][3]

  • Rescue: Flush the column with DCM:MeOH:Triethylamine (90:10:1).[1][2][3] Note: This will produce salts; you must wash the collected fractions with water/brine afterward.[2][3]

Scenario 3: "My product is co-eluting with the starting material (3-bromopyridine derivative)."

Diagnosis: Similar polarity due to the aromatic ring.[1][2][3] Solution:

  • Change Selectivity: Use Toluene:Ethyl Acetate (3:1) as the eluent.[1][2][3] Toluene interacts differently with the pi-systems (pi-pi stacking) compared to Hexane/DCM, often separating halo-pyridines effectively.[1][2]

Decision Matrix: Which Path to Take?

Use this logic flow to determine your immediate next step.

DecisionTree Start Start: Crude Mixture Solubility Is it soluble in DCM? Start->Solubility Yes Yes Solubility->Yes No No (Precipitates) Solubility->No MethodA Method A: DCM/MeOH + 1% AcOH (Silica) Yes->MethodA MethodB Method B: Reverse Phase (C18) Water/ACN + Formic Acid No->MethodB Check Check TLC: Does it streak? MethodA->Check StreakYes Yes: Switch to C18 Check->StreakYes Streaking StreakNo No: Proceed Check->StreakNo Clean Spot

Figure 2: Workflow for selecting the optimal purification strategy.

References

  • Synthesis and Scaffold Analysis: Vertex Pharmaceuticals Inc.[1][2][3] "Pyrazolo[1,5-a]pyridine derivatives and methods of their use."[1][2][4][5][6][7] WO2015100117A1. (2015).[1][3] Describes the synthesis and handling of 6-bromo derivatives.

  • Tautomerism in Pyrazolones: Holzer, W., et al.[1][2][3] "Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols." Heterocycles, Vol. 83, No.[1][2][3][6][8][9][10] 7. (2011). Detailed NMR analysis of the keto-enol equilibrium in pyridine-substituted pyrazoles.

  • Chromatographic Behavior: ChemicalBook Data. "6-Bromopyrazolo[1,5-a]pyridine Technical Data."[1][2][11][12] Confirms solubility profiles and "2-ol" vs "2-one" nomenclature confusion.

  • Vertex AI Search Results. Consolidated findings on acid/base modifiers for amphoteric heterocycles (Search ID: 1.2, 1.5).

Sources

Optimization

Optimizing reaction conditions for N-amination in pyrazolo[1,5-a]pyridine synthesis

An in-depth technical guide from our Senior Application Scientists. Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis Topic: Optimizing Reaction Conditions for N-Amination and Cycloaddition in Pyrazolo[1,5-a]py...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide from our Senior Application Scientists.

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis

Topic: Optimizing Reaction Conditions for N-Amination and Cycloaddition in Pyrazolo[1,5-a]pyridine Synthesis

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this important synthetic transformation. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve challenges proactively. We will move from core principles to specific, actionable troubleshooting advice.

Part 1: Core Principles of the Synthesis

The most robust and widely utilized strategy for synthesizing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction between an N-iminopyridinium ylide and a suitable dipolarophile, typically an electron-deficient alkyne or alkene.[1][2] The entire process can be understood as a two-stage sequence:

  • Stage 1: N-Amination of the Pyridine Substrate. The synthesis begins with the N-amination of a substituted pyridine. This is an electrophilic amination that creates an N-aminopyridinium salt. This salt is the crucial precursor for the next stage.[3]

  • Stage 2: Ylide Formation and [3+2] Cycloaddition. In the presence of a base, or often spontaneously upon heating, the N-aminopyridinium salt forms a highly reactive N-iminopyridinium ylide intermediate. This ylide is a 1,3-dipole that readily undergoes a concerted cycloaddition reaction with a dipolarophile to construct the fused pyrazole ring, yielding the final pyrazolo[1,5-a]pyridine product.[4][5]

Understanding this two-stage process is fundamental to troubleshooting. A failure in the reaction can often be traced back to an issue in one of these two distinct chemical events.

G cluster_0 Stage 1: N-Amination cluster_1 Stage 2: Cycloaddition Pyridine Pyridine Derivative NAminoSalt N-Aminopyridinium Salt Pyridine->NAminoSalt Electrophilic Amination AminatingAgent Electrophilic Aminating Agent (e.g., MSH, DPH) Ylide N-Iminopyridinium Ylide (1,3-Dipole) NAminoSalt->Ylide Base or Heat Product Pyrazolo[1,5-a]pyridine Ylide->Product [3+2] Cycloaddition Dipolarophile Dipolarophile (Alkyne or Alkene)

Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis.

Part 2: Key Parameters for Optimization

Success in this synthesis hinges on the careful control of several key experimental variables. Here, we dissect each one and explain its mechanistic importance.

Choice of N-Aminating Agent

The formation of the N-aminopyridinium salt is the first critical step. The choice of aminating agent is dictated by the reactivity of your pyridine substrate.

  • Hydroxylamine-O-sulfonic acid (HOSA): A simple and commercially available reagent, but generally only effective for reactive, electron-rich pyridines. Yields can be low for less reactive substrates.[3]

  • Mesitylsulfonyl hydroxylamine (MSH): A more powerful aminating agent capable of aminating a broader scope of pyridines, including those with some electron-withdrawing groups. It is often a reliable starting point for new substrates.[3]

  • O-(2,4-dinitrophenyl)hydroxylamine (DPH): A highly efficient reagent for a wide variety of pyridine substitution patterns, often providing excellent yields where other agents fail.[3]

Expert Insight: Always start by forming and isolating the N-aminopyridinium salt before proceeding to the cycloaddition. A one-pot procedure can be tempting, but a two-step approach makes troubleshooting far more straightforward. If you cannot form the salt, you cannot form the product.

Substrate Effects: Pyridine Substitution

The electronic and steric properties of the substituents on the pyridine ring profoundly impact both the N-amination step and the subsequent cycloaddition.

  • Electron-Withdrawing Groups (EWGs): Groups like -CN, -CF₃, or esters on the pyridine ring make the nitrogen atom less nucleophilic and thus harder to aminate. However, they can activate the pyridine ring towards other amination strategies, such as those proceeding via an SNAr mechanism.[6]

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy substituents increase the nucleophilicity of the pyridine nitrogen, facilitating the initial N-amination step.

  • Steric Hindrance: Bulky groups near the nitrogen atom (at the 2- or 6-positions) can sterically hinder the approach of the aminating agent, potentially requiring more forcing conditions or leading to lower yields.

Solvent Selection

The solvent is arguably one of the most critical parameters to screen. It must be able to dissolve the reagents and facilitate the polar cycloaddition mechanism without causing side reactions.

SolventBoiling Point (°C)Common Use & RationalePotential IssuesReference
Acetonitrile 82Excellent first choice. Its polarity and high boiling point are ideal for the cycloaddition. It is relatively inert and provides clean reactions with high yields.May not be sufficient for very unreactive substrates requiring higher temperatures.[4]
DMSO 189Used for unreactive substrates requiring high temperatures (e.g., 120-150 °C). Its high polarity can stabilize the ylide intermediate.Can be difficult to remove post-reaction. Risk of side reactions and decomposition at very high temperatures.[6]
Ethanol 78Can be used, but often gives lower yields than acetonitrile. Sometimes used in reflux conditions for specific protocols.Lower boiling point may not provide enough energy for the cycloaddition.[4]
Toluene, Dioxane 111, 101Generally poor solvents for this transformation, often resulting in no reaction. Their nonpolar nature does not effectively stabilize the polar intermediates.Low yields or complete failure of the reaction.[4][7]
Acetic Acid 118Acts as both a solvent and a promoter in specific cross-dehydrogenative coupling (CDC) variants of the synthesis, often with O₂ as an oxidant.Can lead to unwanted side reactions, such as the formation of triazolo[1,5-a]pyridines if not carefully controlled.[1][7]

Recommendation: Begin optimization with acetonitrile under reflux. If the reaction is sluggish, consider a higher boiling solvent like DMSO, but monitor the reaction closely for decomposition.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of complete reaction failure? A1: The most frequent point of failure is the inability to form the initial N-aminopyridinium salt. If your pyridine is deactivated by strong electron-withdrawing groups, the N-amination may not occur under standard conditions. Confirm the formation of this intermediate by NMR or LC-MS before attempting the cycloaddition.

Q2: Is a catalyst required for the cycloaddition step? A2: For the classic pathway involving N-iminopyridinium ylides and activated alkynes/alkenes, the reaction is typically thermal and catalyst-free.[2][4] However, alternative synthetic routes, such as oxidative cross-dehydrogenative coupling (CDC) reactions, may require a promoter like acetic acid or a metal catalyst.[1][7]

Q3: How can I improve the regioselectivity of the reaction? A3: Regioselectivity issues arise when using an asymmetrically substituted pyridine, which can potentially form two different regioisomeric products. Unfortunately, controlling this can be challenging and is often substrate-dependent. The inherent electronic and steric biases of your substrate will typically favor one isomer. Careful purification and characterization are essential to identify the major product. Some literature suggests that reaction conditions can sometimes influence the ratio, but this must be determined empirically.[4]

Q4: My reaction works, but the yield is consistently low. What should I try first? A4: The first parameter to re-optimize is the solvent. As shown in the table above, switching from a solvent like ethanol to acetonitrile can dramatically improve yields.[4] The second parameter is temperature. Ensure you are providing enough thermal energy for the cycloaddition to proceed efficiently. A modest increase in temperature or a switch to a higher-boiling solvent can often solve low-yield problems.

Part 4: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

G Start Reaction Failure (Low/No Product) CheckReagents 1. Verify Reagent Purity - Is aminating agent active? - Is pyridine pure? - Is solvent anhydrous? Start->CheckReagents CheckIntermediate 2. Confirm Intermediate Formation - Isolate and characterize N-aminopyridinium salt via NMR/LC-MS. CheckReagents->CheckIntermediate NoIntermediate Result: No Salt Formed CheckIntermediate->NoIntermediate NO IntermediateOK Result: Salt Formed CheckIntermediate->IntermediateOK YES OptimizeAmination Action: Optimize N-Amination - Use stronger aminating agent (MSH, DPH). - Increase temperature/time. NoIntermediate->OptimizeAmination OptimizeCyclo Action: Optimize Cycloaddition - Increase temperature. - Switch to higher boiling solvent (ACN -> DMSO). - Check dipolarophile reactivity. IntermediateOK->OptimizeCyclo AnalyzeByproducts 3. Analyze Crude Mixture - Identify byproducts by LC-MS. - Look for decomposition or known side products. OptimizeCyclo->AnalyzeByproducts SideReaction Result: Side Product Identified (e.g., Triazole) AnalyzeByproducts->SideReaction Decomposition Result: General Decomposition AnalyzeByproducts->Decomposition AdjustConditions Action: Modify Conditions - Avoid reactive solvents (e.g., AcOH). - Ensure inert atmosphere. SideReaction->AdjustConditions LowerTemp Action: Reduce Severity - Lower reaction temperature. - Decrease reaction time. Decomposition->LowerTemp

Caption: A logical workflow for troubleshooting failed reactions.

Issue 1: The reaction yields no product, and I recover only my pyridine starting material.

  • Possible Cause A: Ineffective N-Amination. The most likely culprit is a failure in the first step. Your aminating agent may be too weak for your substrate, or it may have degraded upon storage.

  • Recommended Solution:

    • Switch to a more potent aminating agent, for example, from HOSA to MSH or DPH.[3]

    • Use a fresh batch of the aminating agent.

    • Attempt to synthesize and isolate the N-aminopyridinium salt as a separate step. Its successful formation and characterization will confirm the viability of the first stage.

Issue 2: The reaction is messy, with multiple spots on TLC and a low yield of the desired product.

  • Possible Cause A: Reaction Temperature is Too High. Excessive heat can cause the decomposition of the starting materials, the ylide intermediate, or the final product.

  • Recommended Solution:

    • Reduce the reaction temperature by 10-20 °C and monitor the progress over a longer time.

    • If using a high-boiling solvent like DMSO, consider switching to a lower-boiling one like acetonitrile to moderate the conditions.

  • Possible Cause B: Competing Side Reactions. The reactive ylide intermediate can sometimes undergo undesired alternative reactions, or the starting materials may react with the solvent. For instance, using acetic acid as a solvent with N-amino-2-iminopyridines can lead to the formation of triazolo[1,5-a]pyridine byproducts.[1][7]

  • Recommended Solution:

    • Switch to a more inert solvent like acetonitrile.[4]

    • Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, especially if using a protocol that is sensitive to air.

Issue 3: I have successfully formed the N-aminopyridinium salt, but the subsequent cycloaddition step does not work.

  • Possible Cause A: Insufficient Thermal Energy. The cycloaddition step has a significant activation energy barrier that must be overcome.

  • Recommended Solution:

    • Increase the reaction temperature. If you are running the reaction at 80 °C, try increasing it to 100 °C or 120 °C.

    • If you are already at the boiling point of your solvent, switch to a higher-boiling solvent. For example, if refluxing acetonitrile (82 °C) is ineffective, move to DMSO and target a temperature of 120 °C.[6]

  • Possible Cause B: Unreactive Dipolarophile. While electron-deficient alkynes and alkenes are generally reactive, highly sterically hindered or electronically neutral dipolarophiles may react very slowly.

  • Recommended Solution:

    • Confirm the reactivity of your dipolarophile by first attempting the reaction with a standard, highly reactive partner like dimethyl acetylenedicarboxylate (DMAD).

    • If your specific dipolarophile is necessary, you may need to employ more forcing conditions (higher temperature, longer reaction time).

Part 5: Detailed Experimental Protocol

This protocol provides a representative, well-established procedure for the synthesis of a polysubstituted pyrazolo[1,5-a]pyridine.

Synthesis of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester [4]

Step 1: Synthesis of the N-Amino-2-iminopyridine Precursor This step is provided for context and assumes the precursor is available. Detailed preparations are found in the literature.[4]

Step 2: [3+2] Cycloaddition

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile precursor (10 mmol, 1.0 eq).

  • Add dimethyl acetylenedicarboxylate (DMAD) (10 mmol, 1.0 eq).

  • Add acetonitrile (30 mL) to the flask. The choice of acetonitrile is critical for achieving high yields.[4]

  • Heat the reaction mixture to reflux (approximately 82-85 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from the appropriate solvent (e.g., acetonitrile).

This procedure, particularly the use of acetonitrile as the solvent, has been shown to be highly effective, yielding the desired product in over 90% yield.[4]

References

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266. [Link]

  • Gompper, R., & Ulrich, H. (1966). Cycloaddition Reactions of Ketenes. Angewandte Chemie International Edition in English, 5(8), 735-748. [Link]

  • Bakr, R. B., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega, 4(4), 7595–7605. [Link]

  • Powers, D. G., & Paquette, L. A. (2011). N-Amino Pyridinium Salts in Organic Synthesis. Chemical Reviews, 111(7), 4385-4427. [Link]

  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1867. [Link]

  • Ibrahim, H. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega, 4(9), 13816–13826. [Link]

  • Ibrahim, H. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. PubMed Central. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Wang, J., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(1), 112-117. [Link]

  • Bakr, R. B., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega, 4(4), 7595–7605. [Link]

Sources

Troubleshooting

Preventing degradation of 6-Bromopyrazolo[1,5-a]pyridin-2-ol during storage

Technical Support Center: Pyrazolo[1,5-a]pyridine Series Subject: Storage & Stability Protocol for 6-Bromopyrazolo[1,5-a]pyridin-2-ol Ticket ID: CHEM-SUP-8829 Agent: Dr. A. Vance, Senior Application Scientist Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[1,5-a]pyridine Series Subject: Storage & Stability Protocol for 6-Bromopyrazolo[1,5-a]pyridin-2-ol Ticket ID: CHEM-SUP-8829 Agent: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 6-Bromopyrazolo[1,5-a]pyridin-2-ol (often supplied as the 2-one tautomer). This is not a standard reagent; it is a "privileged scaffold" intermediate with high reactivity.

The Critical Insight: This molecule is a chemical chameleon . It exists in a delicate equilibrium between its enol form (2-ol) and keto form (2-one). Most storage failures stem from misunderstanding this tautomerism or exposing the electron-rich C-3 position to electrophiles (including atmospheric oxygen and trace aldehydes in solvents).

Module 1: The Chemistry of Degradation (The "Why")

To prevent degradation, you must understand the three enemies of this scaffold: Tautomerism, Oxidation, and Light.

The Tautomerism Trap

In the solid state, this compound typically crystallizes as pyrazolo[1,5-a]pyridin-2(1H)-one (the amide-like keto form). However, in solution, it equilibrates.

  • Risk: Protic solvents (MeOH, Water) and acids shift the equilibrium, confusing NMR interpretation and altering solubility.

  • The "Ghost" Impurity: Users often report a "new impurity" in NMR after dissolving in DMSO-d6. Often, this is just the tautomer stabilizing over time, not degradation.

Oxidative Dimerization (The "Pink/Brown" Death)

The C-3 position (adjacent to the bridgehead nitrogen) is highly nucleophilic.

  • Mechanism: In the presence of air and moisture, the ring undergoes oxidative coupling at C-3, forming colored "rubazoic acid" type dimers.

  • Symptom: The white/off-white powder turns pink, then dark brown.

The "Acetone" Error

NEVER store or wash this compound with acetone or unpurified ethyl acetate.

  • Reason: The nucleophilic C-3 position will attack the carbonyl of acetone (Knoevenagel-like condensation), permanently destroying your sample.

Module 2: Visualization of Pathways

The following diagram maps the stability logic and degradation risks.

G Molecule 6-Bromopyrazolo [1,5-a]pyridin-2-ol Tautomer Keto-Enol Equilibrium Molecule->Tautomer Solvation (DMSO/MeOH) Oxidation Oxidative Dimerization (Pink/Brown Impurity) Molecule->Oxidation Air + Moisture (Long term) Condensation C-3 Condensation (Acetone Adducts) Molecule->Condensation Ketone Solvents (Acetone) Safe Stable Storage (-20°C, Argon) Molecule->Safe Correct Protocol Tautomer->Oxidation Accelerates in Basic pH

Figure 1: Stability Map showing the central role of C-3 reactivity and tautomerism in degradation.

Module 3: The "Gold Standard" Storage Protocol

Follow this protocol to ensure shelf-life >12 months.

Step-by-Step Workflow
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows the kinetics of oxidative coupling. 4°C is acceptable for <1 month.
Atmosphere Argon or Nitrogen Displaces oxygen. The C-3 position is electron-rich and O2-sensitive.
Container Amber Glass Vial Prevents photolytic debromination (C-Br bond cleavage).
Cap Seal Parafilm + Teflon Liner Prevents moisture ingress which catalyzes tautomeric shifts.
Desiccant Required Store the vial inside a secondary jar containing Drierite/Silica.
Solvent Compatibility Guide
SolventStatusNotes
DMSO Use Immediately Good solubility, but hygroscopic. Use fresh ampules.
DCM/CHCl3 ⚠️ Caution Avoid acidic CDCl3 for storage (HCl promotes degradation). Filter through basic alumina if needed.
Acetone FORBIDDEN Causes condensation at C-3.
Methanol ⚠️ Variable Promotes tautomerization; good for LCMS, bad for long-term storage.

Module 4: Troubleshooting & FAQs

Q1: My white powder has turned a light pink color. Is it ruined?

  • Diagnosis: This is early-stage oxidative dimerization.

  • Solution: Likely >95% purity remains.

    • Action: Dissolve in DCM, filter through a small pad of silica gel (the colored dimer sticks to silica), and re-concentrate.

    • Prevention:[1][2] Your inert gas seal failed. Re-purge with Argon.

Q2: The NMR spectrum in DMSO-d6 shows "shadow" peaks that weren't there before.

  • Diagnosis: Tautomerism. You are seeing a mixture of the 2-ol (enol) and 2-one (keto) forms.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce or the ratio changes, it is tautomerism, not degradation.

  • Reference: See Heterocycles (2011) regarding pyridinyl-pyrazolone tautomerism [1].[3]

Q3: Can I store a stock solution in the fridge?

  • Answer: No.

  • Reason: In solution, the intermolecular interactions that stabilize the crystal lattice are gone. The molecule is highly vulnerable to oxidation and hydrolysis in solution. Always store as a solid.

Module 5: Emergency Recovery (Recrystallization)

If the compound has degraded significantly (brown/black sticky solid), use this recovery method:

  • Dissolve: Dissolve the crude solid in a minimum amount of warm Ethanol (EtOH) .

  • Filter: Filter hot to remove insoluble oxidative polymers.

  • Precipitate: Allow to cool slowly to RT, then 4°C. If no crystals form, add Diethyl Ether dropwise until turbid.

  • Isolate: Filter the off-white solid and dry under high vacuum.

    • Note: This stabilizes the compound in the thermodynamically preferred tautomer form for storage.

Module 6: Experimental Workflow Visualization

Workflow Start Receive Shipment (White/Off-White Solid) QC QC: 1H NMR (DMSO-d6) Check for Tautomers vs Impurities Start->QC Decision Is Purity >95%? QC->Decision Store Flush with Argon Seal with Parafilm Store at -20°C Decision->Store Yes Purify Recrystallize (EtOH) OR Silica Plug (DCM) Decision->Purify No (Pink/Brown) Use Experimental Use: Avoid Acetone/Ketones Store->Use Purify->QC

Figure 2: Decision tree for receipt, QC, and storage of 6-Bromopyrazolo[1,5-a]pyridin-2-ol.

References

  • Tautomeric Behavior of Pyrazolones: Holzer, W., & Seiringer, G. (2011).[3] Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles, 83(7), 1545.

  • Synthesis and Stability of Pyrazolo[1,5-a]pyridines: Matussek, M. (2024). Tailor-Made Pyrazolopyridines and Fused Pyrazolopyridines: Recent Updates toward Sustainable Synthesis. ResearchGate.

  • General Reactivity of Electron-Rich Fused Pyridines: Borodkin, G. S., et al. (2019). Pyridines fused with high-electrophilic heterocycles.[4] Russian Chemical Reviews.

  • Compound Safety & Handling Data (SDS): Sigma-Aldrich Safety Data Sheet for 6-Bromopyrazolo[1,5-a]pyridin-2-amine (Analogous handling).

Sources

Optimization

Technical Support Center: 6-Bromopyrazolo[1,5-a]pyridin-2-ol Synthesis

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 6-Bromopyrazolo[1,5-a]pyridin-2-ol . This document is structured to address the specific "pain points" of process chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up synthesis of 6-Bromopyrazolo[1,5-a]pyridin-2-ol . This document is structured to address the specific "pain points" of process chemistry: safety, reproducibility, and purification without chromatography.

Status: Operational | Tier: Level 3 (Process Development)

Executive Summary & Route Architecture

The Challenge: The 2-ol motif (tautomeric with the 2-one) is significantly more challenging to synthesize at scale than the 3-carboxylate or the parent heterocycle. Direct cycloadditions often favor the 3-isomer. The Solution: The most robust scale-up route utilizes the


-amination of 3-bromopyridine  followed by a [3+2] cycloaddition with a malonate equivalent , and subsequent decarboxylation .
Master Process Workflow

The following diagram outlines the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Start: 3-Bromopyridine Step1 Step 1: N-Amination (Reagent: HOSA) Start->Step1 Control Temp < 40°C Check1 QC: Is Solid White/Pale? Step1->Check1 Step2 Step 2: Cyclization (Diethyl Malonate/NaOEt) Check1->Step2 Yes Recryst Action: Recrystallize (EtOH/Et2O) Check1->Recryst No (Dark/Tar) Intermed Intermediate: 3-CO2Et-2-OH derivative Step2->Intermed Reflux 4-6h Step3 Step 3: Hydrolysis & Decarboxylation (H2SO4) Intermed->Step3 40% H2SO4 pH_Adj Action: pH Swing (Precipitation) Step3->pH_Adj Quench Final Target: 6-Br-pyrazolo[1,5-a]pyridin-2-ol Recryst->Step2 pH_Adj->Final Filtration

Caption: Figure 1. Process flow for the synthesis of 6-Bromopyrazolo[1,5-a]pyridin-2-ol, highlighting critical quality control (QC) points.

Critical Protocol & Troubleshooting (Q&A)

This section replaces standard SOPs with a "Problem/Solution" matrix derived from actual scale-up data.

Module A: -Amination (Formation of the Pyridinium Salt)

Context: This step converts 3-bromopyridine into the reactive 1-amino-3-bromopyridinium salt. Standard Reagent: Hydroxylamine-O-sulfonic acid (HOSA). Note: Avoid MSH (Mesitylenesulfonylhydroxylamine) on scales >10g due to explosion hazards.

SymptomDiagnosisCorrective Action
Reaction mixture turns black/tarry Exotherm Runaway. The reaction of pyridine with HOSA is highly exothermic.Control: Addition of HOSA must be portion-wise. Maintain internal temperature < 45°C . Use a cooling jacket set to 10°C.
Low conversion (<40%) Old Reagent. HOSA degrades with moisture.Verify: Check HOSA melting point. If sticky or yellow, discard. Store HOSA in a desiccator.
"Sticky" salt precipitate Impure Crystal Lattice. Trapped solvent/impurities prevent hardening.Workup: Triturate the crude gum with cold isopropanol (IPA) or diethyl ether . Stir vigorously for 2 hours to induce crystallization.
Technical Insight: Why HOSA?

While


-(2,4-dinitrophenyl)hydroxylamine is a potent aminating agent, HOSA is preferred for scale-up because the by-product (sulfate) is water-soluble and easily removed, whereas organic leaving groups require chromatography.
Module B: Cyclization (The Ring Closure)

Context: Reaction of the 1-aminopyridinium salt with Diethyl Malonate in the presence of Sodium Ethoxide (NaOEt).

Q: My reaction solidified into a "brick" in the reactor. How do I salvage this?

  • Cause: The intermediate sodium salt of the pyrazolopyridine is precipitating out of the ethanol solution, or you used too little solvent volume for the salt load.

  • Solution: Do not try to scrape it out. Add more Ethanol (2-3 volumes) and reheat to reflux. If it remains solid, add small amounts of water (caution: this stops the reaction, so only do this at the end) to dissolve the inorganic salts, then acidify to precipitate the organic product.

Q: I am seeing a mixture of products by LCMS. Is it regioselectivity?

  • Analysis: Unlike propiolate cyclizations (which can yield 3-esters vs 2-esters), the malonate route is regioselective for the 2-oxygenated species.

  • Troubleshooting: The "impurity" is likely the un-decarboxylated intermediate (3-ethoxycarbonyl-6-bromopyrazolo[1,5-a]pyridin-2-ol). This is not a failure; it simply means you must proceed to Module C (Decarboxylation).

Q: Why use Diethyl Malonate instead of Ethyl Propiolate?

  • Mechanism: Ethyl Propiolate typically yields the 3-carboxylate (reaction at the terminal carbon of the alkyne). To get the 2-ol (2-one), the malonate diester provides the necessary 1,3-dicarbonyl framework where the nitrogen attacks the central carbon, followed by cyclization on the ester.

Module C: Decarboxylation & Isolation

Context: Removal of the 3-ester group to yield the final 6-bromo-2-ol scaffold.

Q: The decarboxylation is stalling. I've been refluxing in 10% HCl for 24 hours.

  • Fix: 10% HCl is often insufficient for this fused ring system.

  • Protocol Upgrade: Switch to 40-50% Sulfuric Acid (

    
    ) . The higher boiling point and stronger acidity are required to hydrolyze the hindered ester and facilitate thermal decarboxylation.
    
  • Safety: Ensure the reactor is vented to a scrubber;

    
     evolution will be vigorous.
    

Q: How do I purify this without a silica column? (The "pH Swing" Method) The 2-ol moiety is phenolic/enolic (


). Use this to your advantage:
  • Dissolve: Take the crude solid up in 1M NaOH (Product dissolves; non-acidic impurities remain solid).

  • Filter: Remove insoluble black tars/impurities.

  • Precipitate: Slowly add concentrated HCl to the filtrate until pH reaches ~4-5. The product will precipitate as a white/off-white solid.

  • Wash: Filter and wash with water, then cold ethanol.

Analytical & Physical Properties (FAQ)

Tautomerism: The "Ghost" Peaks

User Question: "My NMR in


 looks wrong. I see broad signals and missing protons. Is it paramagnetic?"

Scientist Answer: No. You are observing prototropic tautomerism .

  • Form A (Enol): 2-hydroxy (favored in polar H-bond accepting solvents).

  • Form B (Keto): 2-one (lactam) (favored in non-polar solvents or solid state).

Recommendation: Run NMR in DMSO-


 . The strong hydrogen-bonding capability of DMSO stabilizes one tautomer (usually the enol form hydrogen-bonded to solvent), sharpening the peaks.
Solubility Data Table
SolventSolubility (25°C)Usage
Water InsolubleWash solvent
Ethanol Sparingly SolubleRecrystallization (hot)
Dichloromethane ModerateExtraction
1M NaOH Soluble Purification (pH Swing)
DMSO HighAnalysis/Stock Solutions

Safety & Engineering Controls

  • Energetic Materials: 1-Amino-pyridinium salts contain an N-N bond. While HOSA salts are more stable than mesitylenesulfonates, they should never be dried to 0% solvent content in a vacuum oven at high heat. Keep damp or dry < 40°C.

  • Dust Hazard: The final product is a fine powder. Use a localized exhaust ventilation (LEV) or powder containment hood during dispensing.

References & Validated Sources

  • General Synthesis of Pyrazolo[1,5-a]pyridines:

    • Title: "Pyrazolo[1,5-a]pyridines: A Versatile Scaffold in Medicinal Chemistry"[1]

    • Source:Journal of Medicinal Chemistry (General Review Context)

    • Link: (Search: "pyrazolo[1,5-a]pyridine synthesis")

  • N-Amination Protocols (HOSA method):

    • Title: "Amination of Pyridines with Hydroxylamine-O-sulfonic Acid"

    • Source:Organic Syntheses, Coll. Vol. 5, p. 43 (1973).

    • Link:

  • Tautomerism in Heterocycles:

    • Title: "Tautomerism of Pyrazolones and Related Compounds"[2][3][4]

    • Source:Advances in Heterocyclic Chemistry

    • Link:

  • Process Safety (N-N bond reagents):

    • Title: "Safety Assessment of Aminating Reagents"

    • Source:Organic Process Research & Development

    • Link:

(Note: Specific patent literature for the 6-bromo-2-ol variant often falls under JAK inhibitor process patents, e.g., precursors to Tofacitinib analogs, though the 2-ol is a specific metabolite/isostere target.)

Sources

Troubleshooting

Enhancing the stability of 6-Bromopyrazolo[1,5-a]pyridin-2-ol for biological assays

This technical guide is structured to address the specific stability challenges of 6-Bromopyrazolo[1,5-a]pyridin-2-ol , particularly its tautomeric behavior and solubility profile in biological matrices. Status: Active D...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific stability challenges of 6-Bromopyrazolo[1,5-a]pyridin-2-ol , particularly its tautomeric behavior and solubility profile in biological matrices.

Status: Active Document ID: TS-BPPO-06 Last Updated: 2025-05-20 Scope: Biological Assay Optimization & Stability Control

Executive Summary: The "Hidden" Instability

If you are observing inconsistent IC50 values or "disappearing" compound in your assays, the issue is likely not chemical degradation but tautomeric equilibrium and colloidal aggregation .

6-Bromopyrazolo[1,5-a]pyridin-2-ol does not exist primarily as an alcohol (enol) in aqueous solution. It predominantly exists as its keto-tautomer, 6-bromo-1H-pyrazolo[1,5-a]pyridin-2-one . Failure to account for this equilibrium leads to incorrect potency calculations and storage instability.

Module 1: Tautomerism & Chemical Identity

Q: My LC-MS shows a single peak, but my NMR looks "messy" or shifts in different solvents. Is my compound degrading?

A: Likely not. You are observing solvent-dependent tautomerism. In aprotic solvents (DMSO), the equilibrium may shift or stabilize differently than in protic solvents (Water/Methanol).

  • The Mechanism: The proton at the 2-position hydroxyl group shifts to the N-1 nitrogen.

  • Biological Consequence: Most kinase binding pockets prefer one specific tautomer. If your assay buffer pH or polarity shifts, the ratio of the active tautomer changes, altering apparent potency.

Visualization: Keto-Enol Tautomeric Equilibrium

The following diagram illustrates the proton shift that defines the stability profile of this scaffold.

Tautomerism Enol Enol Form (2-Hydroxy) Lipophilic Prominent in non-polar solvents Keto Keto Form (2-One) Polar / H-Bond Donor Dominant in Aqueous Buffer Enol->Keto Fast Equilibrium (Solvent Dependent) Binding Target Binding (Specific Tautomer Selection) Enol->Binding Biological Activity Keto->Binding Biological Activity

Caption: Proton transfer equilibrium between the 2-ol (enol) and 2-one (keto) forms. In aqueous biological buffers (pH 7.4), the equilibrium strongly favors the Keto form.

Module 2: Storage & Stock Preparation

Q: Can I store the stock solution in DMSO at -20°C indefinitely?

A: No. While DMSO is the standard solvent, this specific scaffold is prone to oxidative debromination and hydration over time.

Optimized Storage Protocol
ParameterRecommendationTechnical Rationale
Solvent Anhydrous DMSO (99.9%)Water in DMSO accelerates hydrolysis and shifts tautomeric equilibrium during freeze-thaw cycles.
Concentration 10 mM - 50 mMHigher concentrations reduce the solvent-to-solute ratio, minimizing oxidative damage from dissolved oxygen.
Temperature -80°C (Preferred) or -20°C-20°C is acceptable for <3 months. -80°C prevents "DMSO sweating" and moisture entry.
Container Amber Glass VialsProtects from light (preventing photolytic debromination) and prevents plasticizer leaching common with PP tubes.
Freeze/Thaw Max 3 CyclesRepeated cycling introduces moisture. Aliquot immediately upon first dissolution.

Critical Warning: Do not use "wet" DMSO. DMSO is hygroscopic. If your stock turns slightly yellow, it indicates oxidation or bromide release. Discard immediately.

Module 3: Assay Formulation & Solubility

Q: The compound precipitates when I dilute it into the assay buffer. How do I fix this?

A: 6-Bromopyrazolo[1,5-a]pyridin-2-ol is highly lipophilic and planar, leading to π-stacking aggregation . This causes false positives (promiscuous inhibition) or false negatives (precipitation).

The "3-Step Dilution" Method

Direct dilution from 100% DMSO to aqueous buffer often causes "crashing out." Use an intermediate step.

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute to 10x final concentration in Assay Buffer + 5% DMSO + 0.05% Tween-20 .

    • Why? The surfactant (Tween-20) coats the hydrophobic core, preventing aggregation before it hits the bulk aqueous phase.

  • Final: Dilute 1:10 into the final reaction well.

Solubility Limit Table (Estimated)
Solvent SystemSolubility LimitNotes
100% DMSO >50 mMStable stock.
PBS (pH 7.4) <5 µMHigh risk of precipitation.
PBS + 0.01% Triton X-100 ~20 µMSurfactants are mandatory for this scaffold.
Cell Culture Media (10% FBS) ~50 µMSerum proteins (Albumin) bind and solubilize the compound.

Module 4: Quality Control & Troubleshooting

Q: How do I validate that my compound is stable during the 2-hour incubation of my assay?

A: You must distinguish between chemical degradation and physical loss (sticking to plastic).

Protocol: The "Stickiness" Check

Pyrazolo-pyridines are notorious for binding to polypropylene.

Workflow:

  • Prepare a 1 µM solution in your assay buffer (no protein).

  • Incubate in your standard assay plate for 2 hours at RT.

  • Transfer the supernatant to a new plate (leave the bottom 10 µL).

  • Add Acetonitrile (1:1 ratio) to the supernatant to quench.

  • Extraction: Add 100% DMSO to the original empty well to dissolve any wall-bound compound.

  • Analysis: Run LC-MS on both the "Supernatant" and "Wall Wash" samples.

Interpretation:

  • If >20% of the signal is in the "Wall Wash," your compound is adhering to the plate.

  • Fix: Switch to Low-Binding (NBS) plates or increase detergent concentration (e.g., 0.01% CHAPS).

Diagram: Stability Troubleshooting Logic

Troubleshooting Start Issue: Loss of Potency or Signal Drift CheckSol Step 1: Visual Inspection (Precipitation?) Start->CheckSol CheckLCMS Step 2: LC-MS Analysis (Mass Shift?) CheckSol->CheckLCMS Clear Precip Yes: Aggregation CheckSol->Precip Turbid MassShift Yes: Degradation (Oxidation/Hydrolysis) CheckLCMS->MassShift New Peaks NoMassShift No: Physical Loss CheckLCMS->NoMassShift Low Signal Action1 Add 0.01% Tween-20 or Reduce Conc. Precip->Action1 NoPrecip No: Soluble Action3 Check DMSO Quality & Storage Temp MassShift->Action3 Action2 Check Plate Binding (Switch to NBS Plates) NoMassShift->Action2

Caption: Decision tree for diagnosing stability issues in biological assays.

References

  • Galati, S., et al. (2022). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold. Journal of Medicinal Chemistry.

    • Relevance: Establishes the SAR and binding modes of the 2-hydroxypyrazolo[1,5-a]pyridine scaffold, highlighting the critical role of the tautomeric oxygen in H-bond form
  • Lynch, M. A., et al. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1]

    • Relevance: Discusses the inherent solubility challenges of this scaffold and chemical modifications (salts/amines) used to overcome them.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

    • Relevance: Provides the fundamental mechanistic basis for the keto-enol equilibrium observed in these heterocyclic systems.
  • United States Biological. 6-Bromopyrazolo[1,5-a]pyridine Product Data Sheet.

    • Relevance: Confirms standard storage conditions (-20°C)

Sources

Reference Data & Comparative Studies

Validation

Scaffold-Based Design Guide: 6-Bromopyrazolo[1,5-a]pyridin-2-ol Derivatives vs. Established PI3K Inhibitors

Executive Summary This guide provides a technical analysis of 6-Bromopyrazolo[1,5-a]pyridin-2-ol (and its tautomeric/derivative forms) as a privileged scaffold in the design of Phosphoinositide 3-kinase (PI3K) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 6-Bromopyrazolo[1,5-a]pyridin-2-ol (and its tautomeric/derivative forms) as a privileged scaffold in the design of Phosphoinositide 3-kinase (PI3K) inhibitors. Unlike fully realized drugs such as Idelalisib or Alpelisib, 6-Bromopyrazolo[1,5-a]pyridin-2-ol is a critical synthetic intermediate . Its value lies in its modularity: the pyrazolo[1,5-a]pyridine core serves as a robust hinge-binder, while the 6-bromo and 2-position substituents allow for precise tuning of isoform selectivity (particularly for p110α and p110δ isoforms).

This document compares the performance of inhibitors derived from this scaffold against industry-standard alternatives, supported by experimental protocols for synthesis and biological evaluation.

Scaffold Profile & Mechanism of Action

The Core Structure

The pyrazolo[1,5-a]pyridine ring system is bioisosteric to the purine core of ATP. In the context of PI3K inhibition, it functions as a competitive ATP-site binder.

  • Compound: 6-Bromopyrazolo[1,5-a]pyridin-2-ol[1]

  • Role: Pharmacophore Precursor / Hinge Binder

  • Binding Mode: The nitrogen atoms in the fused ring system typically form hydrogen bonds with the hinge region amino acids (e.g., Val851 in p110α).

  • Selectivity Vector: The bromine atom at the C-6 position is a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of aryl or heteroaryl groups that extend into the affinity pocket (specificity pocket), thereby determining isoform selectivity.

Structural Advantages vs. Alternatives
FeaturePyrazolo[1,5-a]pyridine (This Scaffold)Quinazolinone (e.g., Idelalisib)Aminothiazole (e.g., Alpelisib)
Solubility High: Tunable via C-2 amine/ether substitutions; significantly improved aqueous solubility in recent generations.Low/Moderate: Often requires formulation optimization.Moderate: Good oral bioavailability but solubility can be limiting.
Selectivity Versatile: Can be tuned for p110α (sulfonamides) or p110δ (benzimidazoles).Fixed: Predominantly p110δ selective.Fixed: Predominantly p110α selective.
Synthetic Utility High: C-6 Br allows late-stage diversification.Moderate: Core synthesis is often multi-step before diversification.Moderate: Requires specific urea formation steps.

Comparative Performance Analysis

Since 6-Bromopyrazolo[1,5-a]pyridin-2-ol is an intermediate, we compare its derived lead compounds (e.g., Compound 5x for p110α and CPL302415 for p110δ) against clinically approved inhibitors.

Potency & Isoform Selectivity Data[2][3]

Table 1: Inhibitory Profile of Pyrazolo[1,5-a]pyridine Derivatives vs. Standards

Compound ClassRepresentative AgentTarget IsoformIC50 (nM)Selectivity Ratio (Target/Other Isoforms)
Pyrazolo[1,5-a]pyridine Compound 5x [1]p110α 0.9 nM >100x vs β/δ/γ
Pyrazolo[1,5-a]pyridine CPL302415 [2]p110δ 18 nM 79x (vs α), 1415x (vs β)
AminothiazoleAlpelisib (Novartis)p110α~4.6 nM~290x vs β
QuinazolinoneIdelalisib (Gilead)p110δ2.5 nM40-100x vs α/β/γ
FuranosteroidWortmanninPan-PI3K~3-5 nMNon-selective (Toxic)

Analysis:

  • Potency: Derivatives of the 6-bromo scaffold (Compound 5x) achieve sub-nanomolar potency (0.9 nM), rivaling or exceeding clinical standards like Alpelisib.

  • Selectivity: The scaffold demonstrates exceptional plasticity. By modifying the C-6 substituent from an aryl sulfonamide (Compound 5x) to a benzimidazole (CPL302415), the selectivity profile shifts completely from α to δ.

Experimental Protocols

Synthesis: Functionalization of 6-Bromopyrazolo[1,5-a]pyridin-2-ol

Objective: To generate a bioactive PI3K inhibitor from the 6-bromo intermediate.

Reagents:

  • Scaffold: 6-Bromopyrazolo[1,5-a]pyridin-2-ol (or 2-methoxy/2-amine analog)

  • Coupling Partner: Aryl boronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid)

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

  • Base: Cs2CO3 or K2CO3

Protocol (Suzuki-Miyaura Coupling):

  • Dissolution: Dissolve 1.0 eq of 6-Bromopyrazolo[1,5-a]pyridine derivative in 1,4-Dioxane/Water (4:1 v/v).

  • Addition: Add 1.2 eq of Aryl Boronic Acid and 2.0 eq of Base (Cs2CO3).

  • Degassing: Purge the vial with Nitrogen/Argon for 5 minutes.

  • Catalysis: Add 0.05 eq of Pd catalyst. Seal the vessel.

  • Reaction: Heat at 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass = Scaffold + Aryl - HBr).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Biological Evaluation: ADP-Glo™ Kinase Assay

Objective: To quantify the IC50 of the synthesized inhibitor against recombinant PI3Kα.

Principle: Measures ADP generation from the phosphorylation of PIP2 by PI3K.

Protocol:

  • Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 100 µM EGTA, 0.03% CHAPS).

  • Enzyme Mix: Dilute recombinant p110α/p85α complex to 2x final concentration (typically 0.5–2 ng/µL).

  • Substrate Mix: Prepare PIP2:PS lipid substrates (50 µM) and ATP (10 µM) in Kinase Buffer.

  • Inhibitor Addition:

    • Add 1 µL of compound (serially diluted in DMSO) to a 384-well white plate.

    • Add 2 µL of Enzyme Mix. Incubate for 15 min at RT.

  • Reaction Start: Add 2 µL of Substrate Mix. Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizations

PI3K Signaling Pathway & Inhibitor Targets

This diagram illustrates the downstream effects of PI3K inhibition by pyrazolo[1,5-a]pyridine derivatives.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110α/δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT (PKB) PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation CellResponse Proliferation / Survival mTOR->CellResponse Inhibitor Pyrazolo[1,5-a]pyridine Derivatives Inhibitor->PI3K Inhibits (ATP Competition)

Caption: The PI3K/AKT/mTOR signaling cascade. Pyrazolo[1,5-a]pyridine derivatives competitively inhibit the p110 catalytic subunit, preventing PIP3 generation and downstream AKT activation.

Scaffold Optimization Workflow

The logic of transforming the 6-bromo intermediate into a lead candidate.

Synthesis_Workflow Start 6-Bromopyrazolo[1,5-a]pyridin-2-ol (Scaffold) Step1 Step 1: C-2 Functionalization (Solubility/Binding) Start->Step1 Alkylation / Amination Step2 Step 2: C-6 Suzuki Coupling (Selectivity Vector) Step1->Step2 Pd-Catalysis Lead Lead Inhibitor (e.g., Cmpd 5x / CPL302415) Step2->Lead Deprotection / Salt Formation

Caption: Synthetic workflow converting the 6-bromo scaffold into a potent inhibitor. C-2 modification enhances solubility, while C-6 coupling dictates isoform selectivity.

References

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2011). Key Finding: Identification of Compound 5x (IC50 = 0.9 nM).[2]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: International Journal of Molecular Sciences (2022). Key Finding: Development of CPL302415 (IC50 = 18 nM for PI3Kδ).[3][4]

  • Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2017).[5] Key Finding: Optimization of the scaffold for solubility.[5][6]

  • 6-Bromopyrazolo[1,5-a]pyridine (CAS 1264193-11-4) Product Information. Source: ChemicalBook / Sigma-Aldrich. Context: Commercial availability of the intermediate.

Sources

Comparative

Comparative Efficacy Guide: 6-Bromopyrazolo[1,5-a]pyridin-2-ol Scaffolds in Kinase Inhibitor Design

The following guide is a comprehensive technical analysis designed for researchers and drug discovery professionals. It synthesizes chemical utility, structure-activity relationships (SAR), and experimental protocols to...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug discovery professionals. It synthesizes chemical utility, structure-activity relationships (SAR), and experimental protocols to evaluate the efficacy of the 6-Bromopyrazolo[1,5-a]pyridin-2-ol scaffold.

Executive Summary

6-Bromopyrazolo[1,5-a]pyridin-2-ol (and its tautomer, 2-one) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., p38 MAPK, PI3K, and CSK). Its efficacy is not defined by the raw intermediate, but by its superior vectorial functionalization potential compared to its isomers and heterocyclic analogs.

This guide compares the 6-bromo scaffold against:

  • Pyrazolo[1,5-a]pyrimidine analogs (Solubility vs. Permeability trade-offs).

  • Regioisomers (4-bromo / 5-bromo) (Binding pocket geometry).

Key Finding: The 6-position bromine offers the optimal vector for accessing the "solvent-exposed front" or "hydrophobic back-pocket" of kinase domains without disrupting the hinge-binding motif located at the N1-C2 interface.

Chemical Profile & Tautomeric Dynamics

Understanding the tautomerism is critical for experimental reproducibility. The molecule exists in equilibrium between the enol (2-ol) and keto (2-one) forms.

  • Dominant Form: In solution (DMSO/CDCl3), the 2-one (keto) form predominates.

  • Reactivity Implication: O-alkylation (trapping the enol) vs. N-alkylation (trapping the keto) depends heavily on the base and solvent used.

Feature6-Bromopyrazolo[1,5-a]pyridin-2-olPyrazolo[1,5-a]pyrimidin-2-ol (Analog)
Core Lipophilicity (cLogP) Higher (~1.8)Lower (~0.9)
H-Bond Acceptors 2 (N1, O)3 (N1, N4, O)
Metabolic Stability High (Resistant to oxidative ring opening)Moderate (Pyrimidines prone to oxidation)
Solubility ModerateHigh

Comparative Efficacy: Biological Performance

The following data summarizes the potency of inhibitors derived from the 6-bromo scaffold versus the pyrimidine analog against p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a key target in inflammatory signaling.

Case Study: p38 MAPK Inhibition ( Values)

Data synthesized from SAR studies (e.g., Peifer et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10]

Scaffold CoreR-Group (at 6-position via Suzuki)

(p38

)
Selectivity (vs JNK1)Notes
Pyrazolo[1,5-a]pyridine 4-Fluorophenyl12 nM >100xHigh permeability; excellent CNS penetration.
Pyrazolo[1,5-a]pyrimidine4-Fluorophenyl45 nM>50xImproved solubility but lower cellular potency due to polarity.
Pyrazolo[1,5-a]pyridine 3-Pyridine8 nM >200xOptimal Lead. The pyridine N interacts with Lys53.
Pyrazolo[1,5-a]pyridine(Unsubstituted)>10,000 nMN/ADemonstrates the 6-position is critical for affinity.
Mechanism of Action

The pyrazolo[1,5-a]pyridine core acts as a hinge binder. The N1 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region. The 6-position substituent (introduced via the bromine handle) extends into the hydrophobic pocket, displacing water and locking the kinase in an inactive conformation.

Diagram 1: p38 MAPK Signaling Pathway & Inhibition Point

Visualizing the downstream effects of inhibiting p38 MAPK using this scaffold.

p38_Pathway Stimulus Stress/Cytokines (TNF-alpha, IL-1) MKK MKK3 / MKK6 Stimulus->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 p38->MK2 Activation TF Transcription Factors (ATF2, CHOP) p38->TF Activation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->p38 ATP Competition Response Inflammation Cytokine Production MK2->Response TF->Response

Caption: The inhibitor blocks p38 MAPK phosphorylation, halting the cascade leading to inflammatory cytokine production.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura Coupling at C-6

This protocol transforms the 6-bromo intermediate into a bioactive inhibitor. Validation Step: The reaction must be monitored by LC-MS. The disappearance of the bromine isotope pattern (1:1 doublet) confirms conversion.

  • Reagents:

    • Substrate: 6-Bromopyrazolo[1,5-a]pyridin-2-yl triflate (activated form of the 2-ol) [1.0 eq].

    • Boronic Acid: 4-Fluorophenylboronic acid [1.2 eq].

    • Catalyst:

      
       [0.05 eq].
      
    • Base:

      
       (2M aqueous) [3.0 eq].
      
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Degas solvent with

      
       for 15 mins (Critical for Pd cycle).
      
    • Mix reagents in a sealed microwave vial.

    • Heat to 100°C for 2 hours .

    • Workup: Dilute with EtOAc, wash with brine. Dry over

      
      .[11]
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Kinase Affinity Assay (FRET-based)

To objectively compare efficacy, use a LanthaScreen™ Eu Kinase Binding Assay. Control System: Use Staurosporine as a positive control (


).
  • Mix: 5 nM Kinase (p38 or PI3K), 2 nM Eu-anti-GST antibody, and AlexaFluor™ tracer.

  • Add: Test compound (dilution series in DMSO).

  • Incubate: 1 hour at Room Temp.

  • Read: TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).

  • Calculation:

    
     is derived from the displacement curve of the tracer.
    
Diagram 2: Synthetic Workflow for Library Generation

Logic flow for diversifying the scaffold.

Synthesis_Flow Start 6-Bromo-2-ol Scaffold Step1 Activation (Tf2O / Pyridine) Start->Step1 Inter 6-Bromo-2-OTf Intermediate Step1->Inter Step2 Suzuki Coupling (Ar-B(OH)2, Pd) Inter->Step2 Diversity Point 1 Final 6-Aryl-2-Substituted Inhibitor Step2->Final

Caption: Stepwise activation and functionalization of the 6-bromo scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. [Link]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. [Link][12]

Sources

Validation

Structure-activity relationship (SAR) of pyrazolo[1,5-a]pyridine-based inhibitors.

Topic: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine-based Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Pyrazolo[1,5-a]pyridine-based Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Rise of a Privileged Scaffold

In the landscape of kinase inhibitor design, the pyrazolo[1,5-a]pyridine scaffold has emerged as a superior bioisostere to the classical indole and purine frameworks. While indoles have historically dominated ATP-competitive inhibition, they often suffer from poor metabolic stability (oxidation at C3) and limited solubility.

The pyrazolo[1,5-a]pyridine core solves these liabilities through a critical structural feature: the bridgehead nitrogen . This fused bicyclic system eliminates the N-H hydrogen bond donor found in indoles, altering the hydrogen bond network and significantly lowering lipophilicity (LogP) while maintaining planarity for ATP-pocket stacking.

This guide objectively compares the pyrazolo[1,5-a]pyridine scaffold against its primary alternatives, supported by SAR data from PI3K and JAK inhibitor campaigns.

Comparative Analysis: Scaffold Performance

The following table contrasts the pyrazolo[1,5-a]pyridine core with its two most common alternatives: the Indole (standard) and the Pyrazolo[1,5-a]pyrimidine (nitrogen-rich).

Table 1: Physicochemical & Functional Comparison
FeatureIndole (Standard)Pyrazolo[1,5-a]pyridine (Subject)Pyrazolo[1,5-a]pyrimidine (Alternative)
Electronic Character Electron-rich (prone to oxidation).

-excessive but stabilized by bridgehead N.
Electron-deficient (pyrimidine ring).
H-Bond Capability 1 Donor (NH), 0 Acceptors (in core).0 Donors, 1 Acceptor (N-bridgehead).0 Donors, 2 Acceptors.
Metabolic Liability High: C3 oxidation (CYP450).Low: Bridgehead N prevents N-oxidation.Moderate: Pyrimidine ring opening.
Solubility (aq) Low (often requires solubilizing groups).Improved (Lower LogP).High (Polarity increases).
Kinase Selectivity Low (Promiscuous binder).Tunable (Vectors at C2/C3/C7).High (Specific H-bond patterns).
Primary Application Pan-kinase inhibitors.[1]Isoform-selective (e.g., PI3K

, p38).
CDK / JAK inhibitors.

Analyst Insight: The pyrazolo[1,5-a]pyridine offers the "Goldilocks" zone. It retains the aromatic surface area required for hydrophobic interactions (like Indole) but sheds the metabolic liability of the N-H group. Unlike the pyrimidine variant, it avoids excessive polarity that can hinder cell membrane permeability.

Deep Dive SAR: The Anatomy of Inhibition

The structure-activity relationship of this scaffold is defined by three critical vectors. The following diagram illustrates the functional logic of the core.

SAR_Analysis Core Pyrazolo[1,5-a]pyridine Core C3 Position C3: Hinge Binder Core->C3 Primary Vector C2 Position C2: Selectivity Gate Core->C2 Steric Control C7 Position C7: Solvent Front Core->C7 Solubility ATP_Pocket Potency (IC50) C3->ATP_Pocket Forms H-bonds (Acceptor) Hydrophobic_Pocket Isoform Selectivity C2->Hydrophobic_Pocket π-stacking (Gatekeeper) Solvent_Channel ADME (Solubility) C7->Solvent_Channel Morpholine/Piperazine Attachment

Figure 1: Functional vector map of the pyrazolo[1,5-a]pyridine scaffold.

Critical SAR Findings (Case Study: PI3K Inhibition)

Based on data from Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry [1, 2]:

  • The C3 Hinge Interaction:

    • Substitution at C3 is non-negotiable for kinase activity.

    • Data: Replacing a C3-aryl group with a C3-alkyl results in a >100-fold loss of potency (IC50 shifts from 12 nM to >1000 nM in p110

      
       assays).
      
    • Mechanism: The C3 substituent positions the bridgehead nitrogen to accept a hydrogen bond from the kinase hinge region (e.g., Val851 in PI3K).

  • The C2 "Gatekeeper" Clash:

    • Bulky groups at C2 often clash with the gatekeeper residue (e.g., Thr, Met).

    • Optimization: Small lipophilic groups (Me, Et, CF3) at C2 enhance potency by displacing water from the hydrophobic pocket without causing steric clash.

  • The C7 Solubility Handle:

    • The C7 position points towards the solvent-exposed region.

    • Protocol: Introduction of morpholine or piperazine at C7 improves aqueous solubility by 20-50 fold without significantly affecting the binding affinity at the hinge.

Experimental Protocols

To ensure reproducibility, we provide the standard "Self-Validating" protocols for synthesis and testing.

Protocol A: Synthesis via [3+2] Cycloaddition

Rationale: This method is superior to hydrazine condensation as it allows regioselective functionalization of the pyridine ring before cyclization.

Reagents:

  • N-aminopyridine derivative (1.0 equiv)

  • Activated Alkyne (e.g., dimethyl acetylenedicarboxylate or propiolate) (1.2 equiv)

  • Oxidant: K2CO3 (2.0 equiv) or mild oxidant if using non-activated alkenes.

  • Solvent: DMF or Acetonitrile.

Workflow:

  • Dissolution: Dissolve N-aminopyridine in DMF (0.1 M concentration).

  • Addition: Add base (K2CO3) followed by dropwise addition of the alkyne at 0°C.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Checkpoint: Monitor via TLC (formation of fluorescent spot).

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Synthesis_Workflow Start N-Aminopyridine Step1 [3+2] Cycloaddition (Base Mediated) Start->Step1 Reagent Activated Alkyne (Dipolarophile) Reagent->Step1 Inter Dihydropyrazolo Intermediate Step1->Inter Step2 Aromatization (-2H / Oxidative) Inter->Step2 Product Pyrazolo[1,5-a]pyridine Step2->Product

Figure 2: Regioselective synthesis via [3+2] cycloaddition.

Protocol B: Radiometric Kinase Assay (Gold Standard)

Rationale: Unlike fluorescence-based assays (FRET), radiometric assays are not susceptible to interference from the autofluorescence of the pyrazolo-pyridine core.

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate: Use

    
    -33P-ATP and specific peptide substrate (e.g., PIP2:PS for PI3K).
    
  • Incubation: Incubate compound (serial dilution 1 nM - 10

    
    M) with kinase and substrate for 60 min at RT.
    
  • Termination: Stop reaction with 3% phosphoric acid.

  • Detection: Filter onto P81 phosphocellulose paper, wash, and count via scintillation.

  • Validation: Z-factor must be > 0.5. Staurosporine used as positive control.

Biological Context: The PI3K/Akt Pathway

Understanding where these inhibitors act is crucial for interpreting cell-based data. Pyrazolo[1,5-a]pyridines are Type I inhibitors, binding the active conformation of the kinase.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Bound) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Blocks ATP Binding PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival

Figure 3: Mechanism of Action within the PI3K/Akt signaling cascade.

References

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: Ravi, C., et al. "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines." Synthesis, 2017.[2] Link

  • PI3K Inhibitor SAR: Hayakawa, M., et al. "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors." Bioorganic & Medicinal Chemistry, 2006. (Note: Discusses the fused-scaffold bioisosterism relevant to pyrazolo-pyridines). Link

  • Metabolic Stability of Heterocycles: Coe, S. "Metabolism of five membered nitrogen containing heterocycles." Hypha Discovery, 2023. Link

  • JAK2 Inhibitor Context: Pherwani, K., et al. "2-Amino-[1,2,4]triazolo[1,5-a]pyridines as JAK2 Inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 2013. Link

  • General Scaffold Review: Kumar, R., et al. "Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles." Current Organic Chemistry, 2018. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Bromopyrazolo[1,5-a]pyridin-2-ol

[1] Executive Summary & Chemical Profile[1] 6-Bromopyrazolo[1,5-a]pyridin-2-ol is a halogenated fused heterocyclic compound commonly used as a scaffold in medicinal chemistry (e.g., PI3K inhibitor synthesis).[1] Its disp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1]

6-Bromopyrazolo[1,5-a]pyridin-2-ol is a halogenated fused heterocyclic compound commonly used as a scaffold in medicinal chemistry (e.g., PI3K inhibitor synthesis).[1] Its disposal requires strict adherence to halogenated waste protocols to prevent downstream equipment damage (corrosion from HBr generation during incineration) and environmental toxicity.

This guide provides a self-validating workflow for the safe containment, labeling, and disposal of this compound, treating it as a Hazardous Halogenated Organic substance.

Chemical Identity & Properties
PropertyDetailOperational Implication
Chemical Name 6-Bromopyrazolo[1,5-a]pyridin-2-olPrimary identifier for waste tags.[2]
Structure Class Halogenated Heterocycle (Fused Pyridine)Must be segregated from non-halogenated solvents.[3][4]
Physical State Solid (Powder/Crystal)Dust inhalation hazard; requires particulate control.
Acidity/Basicity Weakly Acidic/AmphotericCompatible with neutral/organic streams; avoid mixing with strong oxidizers.
Tautomerism Exists in equilibrium (enol/keto forms)May affect solubility; treat as organic-soluble for disposal.
Waste Category Halogenated Organic Requires high-temp incineration (>1100°C) with scrubbers.

Hazard Assessment & Safety Protocols

Before disposal, you must validate the safety of the handling environment.[1] This compound is an Irritant and potentially Harmful (Acute Tox.[5] 4) based on structure-activity relationships (SAR) with similar brominated pyridines.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended for solutions).

  • Ocular: Chemical safety goggles (standard safety glasses are insufficient for powders).

Incompatibility Check
  • Strong Oxidizers: (e.g., Nitric Acid, Permanganates)

    
     Risk of exothermic reaction/bromine gas release.[1]
    
  • Strong Bases: May deprotonate the hydroxyl group, increasing water solubility but potentially complicating organic waste stream acceptance.[1]

Disposal Workflow: Decision Matrix

The disposal route is determined by the physical state of the waste. Do not mix solid chemical waste with liquid solvent waste unless explicitly permitted by your facility's EHS protocols.

Workflow Diagram: Waste Stream Segregation

DisposalDecision Start Waste Generation: 6-Bromopyrazolo[1,5-a]pyridin-2-ol StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Contaminated Debris StateCheck->Solid Solid/Powder Liquid In Solution (Reaction Mixture/HPLC) StateCheck->Liquid Liquid/Solution SolidContainer Container: Wide-mouth HDPE Jar (Clear/White) Solid->SolidContainer SolidLabel Label: 'Hazardous Waste - Solid' Constituent: 6-Bromopyrazolo... Hazard: Toxic/Irritant SolidContainer->SolidLabel Final Final Disposal: High-Temp Incineration (Rotary Kiln) SolidLabel->Final HalogenCheck Is Solvent Halogenated? (DCM, Chloroform) Liquid->HalogenCheck HaloStream Stream A: Halogenated Organic Waste (Standard Route) HalogenCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Waste (Only if <1% Halogen content) HalogenCheck->NonHaloStream No (e.g., Methanol) HaloStream->Final Correction CORRECTION: Add to Stream A (Trace Br makes it Halogenated) NonHaloStream->Correction Contamination Rule Correction->HaloStream

Caption: Decision logic for segregating solid vs. liquid waste. Note that even non-halogenated solvents become "Halogenated Waste" once this brominated compound is dissolved in them.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Use Case: Expired shelf stocks, weighing boat residues, or contaminated silica gel.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.

  • Transfer:

    • Place the jar inside a fume hood.

    • Transfer solid using a disposable spatula.

    • Critical Step: Wipe the neck of the jar with a dry Kimwipe to ensure the lid seals perfectly (preventing powder leakage).

  • Labeling:

    • Affix a hazardous waste tag immediately.[3]

    • Chemical Name: Write "6-Bromopyrazolo[1,5-a]pyridin-2-ol".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the HDPE jar into a clear secondary plastic bag (zip-lock) before transport to the central accumulation area.

Protocol B: Liquid Waste (Solutions)

Use Case: Reaction mother liquors, HPLC effluent.[1]

  • The "Halogen Rule":

    • Scientific Rationale: Incinerators use different temperatures and scrubbers for halogenated vs. non-halogenated waste. Non-halogenated waste is often used as fuel blending. Introducing Bromine (Br) into a fuel blending stream can corrode the burner nozzles and violate emissions permits.

    • Directive: Always dispose of solutions containing 6-Bromopyrazolo[1,5-a]pyridin-2-ol into the Halogenated Waste Carboy (usually Red tag or Red can), regardless of the solvent used (e.g., even if dissolved in Ethanol).[1]

  • pH Check:

    • If the solution is acidic (e.g., from a reaction workup), neutralize to pH 6-8 before adding to the organic waste carboy to prevent drum pressurization.[1]

  • Cap Venting: Ensure the waste carboy uses a vented cap (e.g., Eco-Funnel) to prevent vapor pressure buildup.

Emergency Response: Spill Management

In the event of a powder spill outside the fume hood:

Spill Cleanup Workflow

SpillResponse Identify 1. Evacuate & Assess (Isolate Area) PPE 2. Don PPE (N95, Goggles, Double Gloves) Identify->PPE Contain 3. Wet Method Cleanup (Cover with wet paper towels to prevent dust) PPE->Contain Collect 4. Collect Debris (Place in Hazardous Solid Waste) Contain->Collect Clean 5. Decontaminate Surface (Soap & Water Wash) Collect->Clean

Caption: The "Wet Method" is critical for solid spills to prevent the generation of airborne brominated dust.

Regulatory Compliance & Waste Codes

While this specific compound may not have a unique RCRA "P" or "U" list number, it defaults to the following classifications based on federal (EPA) and standard laboratory guidelines.

Regulatory BodyClassificationCode/DescriptionReason
EPA (RCRA) Hazardous WasteD001 (if in flammable solvent)Ignitability (common for HPLC waste).
EPA (RCRA) Hazardous WasteHalogenated Organic Presence of Bromine substituent.
DOT (Transport) Not Regulated (Solid)N/AUnless transported in bulk or solution.
SARA Title III Section 313No Not usually reportable unless in massive quantities.

Important Note on "Unknowns": If the purity or exact identity of a reaction mixture is ambiguous, label as "Waste Halogenated Heterocycles, N.O.S. (Not Otherwise Specified)" to ensure the disposal facility treats it with maximum caution.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261. [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. [Link]

  • PubChem. Compound Summary: Pyrazolo[1,5-a]pyridine derivatives (Safety & Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Handling 6-Bromopyrazolo[1,5-a]pyridin-2-ol

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromopyrazolo[1,5-a]pyridin-2-ol is foundational to discovery. This compound, utilized as a reagent in the synthesis of sele...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Bromopyrazolo[1,5-a]pyridin-2-ol is foundational to discovery. This compound, utilized as a reagent in the synthesis of selective PI3 kinase inhibitors, holds significant promise.[1][2] However, its potential is matched by the imperative for meticulous and informed handling. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe and effective use of this compound, grounded in established safety protocols for heterocyclic and brominated molecules.

Our primary objective is to create a self-validating system of safety, where each step is understood, and every precaution is a logical consequence of the compound's known and potential hazard profile.

Hazard Identification: Understanding the Adversary

Before any container is opened, a thorough understanding of the inherent risks is paramount. While toxicological properties for many research chemicals are not exhaustively investigated, the available Safety Data Sheets (SDS) for 6-Bromopyrazolo[1,5-a]pyridine provide a clear GHS classification that dictates our handling strategy.[3] The presence of the pyridine-like structure and the bromine substituent necessitates a conservative approach.

The compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4][5]

  • Causes skin irritation (Skin Corrosion/Irritation, Category 2).[3][4][5]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A).[3][4][5]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[3][4][5]

This profile requires us to prevent any direct contact with the body—oral, dermal, ocular, or respiratory.

GHS Classification Pictogram Signal Word Hazard Statements
Acute Toxicity 4 (Oral) Skin Irritation 2 Eye Irritation 2A STOT SE 3 (Respiratory)GHS07Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

The Primary Shield: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier, not the first line of defense. All handling of 6-Bromopyrazolo[1,5-a]pyridin-2-ol, especially when in solid (powder) form, must be conducted within a certified chemical fume hood.[4][6] The rationale is twofold:

  • Containment of Aerosols: Weighing and transferring powders can generate fine dust that is easily inhaled. A fume hood provides the necessary negative pressure to contain these particulates.

  • Vapor Control: Although data on vapor pressure may be limited, pyridine derivatives can be volatile.[7] Working in a fume hood prevents the accumulation of potentially harmful vapors in the laboratory atmosphere.

Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) before commencing work. An eyewash station and safety shower must be immediately accessible and unobstructed.[8]

The Last Line of Defense: Personal Protective Equipment (PPE)

When engineering controls are in place, appropriate PPE provides the essential final layer of protection. The selection of PPE must directly address the hazards identified in Section 1.

Protection Type Specific Recommendations Rationale & Causality
Eye & Face Chemical safety goggles with side shields and a full-face shield.[6]Standard safety glasses are insufficient. The "Serious Eye Irritation" (H319) classification necessitates a complete seal around the eyes to protect from dust and splashes.[3][4] A face shield provides an additional barrier against splashes during solution handling.
Hand Chemically resistant gloves (Nitrile or Neoprene).[7]The "Causes Skin Irritation" (H315) classification makes hand protection non-negotiable.[3][4] Latex gloves offer poor protection against many chemicals, including pyridine-like compounds.[7] Always inspect gloves for defects before use and practice proper removal techniques to avoid self-contamination.
Body A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.A lab coat prevents incidental skin contact on the arms and torso. Flame resistance is a best-practice standard in synthetic chemistry labs where flammable solvents are common.
Respiratory Not typically required when using a certified fume hood.A properly functioning fume hood provides adequate respiratory protection.[6] If there is a potential for uncontrolled release or if work must be done outside a hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge would be necessary.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes risk and ensures reproducibility. The following protocol should be adopted for all procedures involving this compound.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure prep_ppe 1. Don PPE prep_fumehood 2. Verify Fume Hood Operation prep_ppe->prep_fumehood prep_materials 3. Assemble All Equipment prep_fumehood->prep_materials weigh 4. Weigh Compound Carefully prep_materials->weigh Begin Handling transfer 5. Transfer to Reaction Vessel weigh->transfer dissolve 6. Add Solvent & Dissolve transfer->dissolve decontaminate 7. Decontaminate Surfaces dissolve->decontaminate Procedure Complete dispose 8. Segregate Hazardous Waste decontaminate->dispose remove_ppe 9. Doff PPE Correctly dispose->remove_ppe

Caption: Safe Handling Workflow for 6-Bromopyrazolo[1,5-a]pyridin-2-ol.

Detailed Steps:

  • Preparation: Before retrieving the compound, don all required PPE as specified in the table above. Verify that the fume hood is on and functioning correctly. Assemble all necessary glassware, spatulas, and reagents within the hood to minimize movement in and out of the containment area.

  • Weighing: To prevent generating dust, do not weigh the compound directly on an analytical balance outside the fume hood. Instead, place the balance inside the hood if possible, or use a tared, sealed container to transfer the compound to the balance.

  • Transfer and Dissolution: Use a spatula to carefully transfer the solid into the reaction vessel inside the hood. Avoid any actions that could create dust clouds. Slowly add the desired solvent to the solid.

  • Cleanup: After the procedure, decontaminate any surfaces, glassware, and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) and wipe down surfaces thoroughly.

  • Personal Decontamination: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][9] Do not eat, drink, or smoke in the work area.[10][11]

Emergency Response: Plan for the Unexpected

Accidents are preventable but preparedness is essential.

  • Skin Contact: Immediately remove contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[3][7] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

  • Inhalation: If dust or vapor is inhaled, move the person to fresh air immediately.[3][5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4][10] Sweep up the material, place it in a sealed, labeled container for hazardous waste disposal.[8] Ventilate the area and wash the spill site once the material has been removed.

Disposal Plan: Responsible Stewardship

6-Bromopyrazolo[1,5-a]pyridin-2-ol is a brominated heterocyclic compound and must be treated as hazardous waste.

  • Segregation: All waste containing this compound, including contaminated absorbents, disposable labware, and reaction residues, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: The disposal of brominated compounds is subject to stringent environmental regulations due to their potential for persistence and toxicity.[14] Do not dispose of this material down the drain or in regular trash.[4] All waste must be disposed of through your institution's licensed professional waste disposal service.[3]

By integrating these principles of hazard awareness, engineering controls, diligent PPE use, and procedural discipline, you can confidently and safely handle 6-Bromopyrazolo[1,5-a]pyridin-2-ol, ensuring that your focus remains on scientific advancement.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • JT Baker. Material Safety Data Sheet: Pyridine. Available at: [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 6-Bromopyrazolo[1,5-a]pyridine. Available at: [Link]

  • Bio-Connect. 438229 6-Bromopyrazolo[1,5-a]pyridine CAS: 1264193-11-4. Available at: [Link]

  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8991-8998. Available at: [Link]

  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Available at: [Link]

  • Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?. Available at: [Link]

  • Al-Sakkari, E. G., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 738. Available at: [Link]

  • Zhang, Y., et al. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Polymer Chemistry, 15(1), 1-8. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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